Bis(chloromethyl) ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(chloromethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGCQVOJVTVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O, (CH2Cl)2O | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020173 | |
| Record name | bis(Chloromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorodimethyl ether, symmetrical appears as a colorless volatile liquid with a chloroform-like odor. Toxic by inhalation, skin absorption and ingestion. Dangerous fire risk - flash point below 0 °F. Vapors much denser than air. Insoluble in water and denser than water. Used to make paints and varnish, and as a solvent., Colorless liquid with a suffocating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a suffocating odor. | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
223 °F at 760 mmHg (EPA, 1998), 104 °C, 104-106 °C, 223 °F | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
Less than 66.2F (EPA, 1998), Flash point < 19 °C, <19 °C (closed cup), <66 °F | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Reacts with water (NIOSH, 2023), In water, 1,020 mg/L at 25 °C, In water, 2.20X10+4 mg/L at 25 °C, Miscible with ethanol, ethyl ether, Miscible with many organic solvents, Solubility in water: reaction | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.315 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.323 g/cu cm at 15 °C, Density: 1.315 at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.32 | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
30 mmHg at 71.6 °F (EPA, 1998), 29.4 [mmHg], 29.4 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 3.9, 30 mmHg at 72 °F | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
One ... "commercial" /grade/ ... contained traces of carbonyl-containing impurity. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
542-88-1 | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloromethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(chloromethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis (chloromethyl) ether | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/bis-chloromethyl-ether-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Methane, 1,1'-oxybis[1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | bis(Chloromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxybis[chloromethane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(CHLOROMETHYL)ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77382IHE37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ether, bis(chloromethyl) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KN180858.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-42.7 °F (EPA, 1998), -41.5 °C, -42 °C, -43 °F | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
Bis(chloromethyl) ether synthesis and properties
Due to the extremely hazardous and carcinogenic nature of bis(chloromethyl) ether (BCME), and in accordance with chemical safety protocols, this document will not provide detailed synthesis instructions. BCME is a potent carcinogen, and its formation, even as an unintended byproduct, is subject to strict regulation.
This guide will instead focus on the known properties, hazards, and critical safety information regarding this compound from a defensive and educational perspective, intended to inform researchers and scientists of its risks.
Overview of this compound (BCME)
This compound is a volatile, colorless liquid belonging to the haloether class. It is primarily used as a chemical intermediate and an alkylating agent in organic synthesis, particularly for chloromethylation. However, its extreme toxicity and carcinogenicity have severely restricted its use. It is classified as a Group 1 carcinogen by the IARC, meaning it is carcinogenic to humans.
Properties and Hazards
BCME is a highly reactive and flammable liquid.[1] It is unstable in moist air and hydrolyzes rapidly in water to form formaldehyde (B43269) and hydrochloric acid.[2] This reactivity contributes to its hazardous nature, as its decomposition products are also toxic and corrosive.[1][2]
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₄Cl₂O | [2] |
| Molecular Weight | 114.96 g/mol | [3] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Suffocating, unpleasant, chloroform-like | [2][4][5] |
| Boiling Point | 104 °C (219 °F) | [3] |
| Melting Point | -41.5 °C (-42.7 °F) | [3] |
| Density | 1.328 g/cm³ at 20 °C | [3] |
| Flash Point | < 19 °C (< 66 °F) | [5] |
| Vapor Pressure | 30 mmHg at 22 °C | [5] |
| Water Solubility | Dissolves and degrades rapidly | [2][4] |
| Hydrolysis Half-life | ~38 seconds in water at 20°C | [6] |
Toxicology and Carcinogenicity
The primary danger of this compound is its potent carcinogenicity.[7] Numerous epidemiological studies of occupationally exposed workers have demonstrated a significantly increased risk of lung cancer, particularly small-cell carcinoma.[4][7] The International Agency for Research on Cancer (IARC) classifies BCME in Group 1, "carcinogenic to humans."[7]
-
Routes of Exposure: The most likely route of exposure is inhalation of vapors.[4] However, it is also toxic via skin absorption and ingestion.[2][8]
-
Acute Effects: Short-term exposure can cause severe irritation to the skin, eyes, and respiratory tract.[1][9] High concentrations can lead to pulmonary edema, a medical emergency.[1]
-
Chronic Effects: Long-term exposure is linked to chronic respiratory issues like bronchitis and, most significantly, lung cancer.[4][9] There is considered to be no safe level of exposure to a carcinogen like BCME.[1][10]
Formation and Decomposition
BCME is not known to occur naturally.[4] It can be formed as a byproduct during the production of other chemicals, such as technical-grade chloromethyl methyl ether (CMME).[2] It can also form spontaneously when formaldehyde, hydrogen chloride, and water are mixed, even at low concentrations.[4]
Due to its high reactivity, BCME does not persist long in the environment.[4]
-
In Water: It rapidly hydrolyzes into formaldehyde and hydrochloric acid.[6]
-
In Air: It is broken down by sunlight and reactions with other atmospheric chemicals, with an estimated atmospheric half-life of about 1.4 hours.[11]
Safety and Handling Protocols
Given its extreme hazard profile, handling BCME requires the most stringent safety protocols. The Occupational Safety and Health Administration (OSHA) has specific standards for its handling (29 CFR 1910.1003).
Experimental Protocol: Risk Mitigation Workflow
Any procedure involving BCME or chemicals that could inadvertently generate it (e.g., formaldehyde and HCl) must follow a strict risk mitigation workflow. This is not a synthesis protocol but a mandatory safety process.
-
Hazard Assessment: Before any work, a thorough risk assessment must be conducted, identifying BCME as a potential carcinogen and acute toxin.
-
Engineering Controls: All manipulations must occur within a certified, negative-pressure glovebox or a similar fully enclosed system with dedicated exhaust ventilation. Open-vessel operations are prohibited.
-
Personal Protective Equipment (PPE): This includes a full-face respirator with appropriate cartridges, multi-layer chemical-resistant gloves (e.g., Saranex), and non-porous, fully enclosed protective clothing.
-
Decontamination & Disposal: All equipment and surfaces must be decontaminated. A common method involves washing with an aqueous ammonia (B1221849) solution, which reacts quickly with BCME.[12] All waste must be treated as hazardous carcinogenic material and disposed of according to strict regulatory guidelines.
-
Monitoring: The work area must be continuously monitored for airborne BCME. A regulated, clearly marked area should be established where the chemical is handled or stored.[4]
-
Emergency Preparedness: An emergency plan must be in place, including immediate access to safety showers, eyewash stations, and first aid. Personnel must be trained on emergency procedures for inhalation, skin/eye contact, and spills.
Mandatory Visualization: Hazard Control Logic
The following diagram illustrates the logical workflow for ensuring safety when the presence of BCME is known or suspected.
Caption: Logical workflow for mitigating risks associated with this compound.
References
- 1. nj.gov [nj.gov]
- 2. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Table 4-2, Physical and Chemical Properties of Bis(Chloromethyl)Ether - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. This compound | Occupational Safety and Health Administration [osha.gov]
- 6. ARCHIVED - this compound and Chloromethyl Methyl Ether - PSL1 - Canada.ca [canada.ca]
- 7. This compound and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 9. epa.gov [epa.gov]
- 10. canada.ca [canada.ca]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. tandfonline.com [tandfonline.com]
Bis(chloromethyl) ether (BCME): A Summary of its Hazards and Regulatory Status
I am unable to provide an in-depth technical guide or whitepaper on Bis(chloromethyl) ether (CAS number 542-88-1) that includes detailed experimental protocols. This compound is a potent and highly regulated human carcinogen, and providing such detailed information would violate safety policies against the dissemination of information that could facilitate the synthesis or handling of hazardous substances.
Instead, I can offer publicly available safety and toxicological information from a defensive and educational perspective, focusing on its hazards, safe handling principles, and regulatory status. This information is intended to promote safety and awareness for researchers and professionals who may encounter this substance in historical contexts or during remediation efforts.
DANGER: this compound is a potent human carcinogen and is extremely hazardous. Its use is highly restricted and should only be handled under the most stringent safety protocols by trained professionals in regulated laboratory settings.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 542-88-1 |
| Molecular Formula | C₂H₄Cl₂O |
| Molecular Weight | 114.96 g/mol |
| Appearance | Colorless liquid |
| Odor | Suffocating, unpleasant odor |
| Boiling Point | 106 °C (223 °F) |
| Melting Point | -41.5 °C (-42.7 °F) |
| Vapor Pressure | 30 mmHg at 20 °C |
| Solubility | Decomposes in water; soluble in organic solvents |
Toxicology and Carcinogenicity
This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. Inhalation is the primary route of exposure, and it is a potent lung carcinogen. Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.
| Toxicity Data | Value | Species | Route |
| LC50 (Inhalation) | 7 ppm/7H | Rat | Inhalation |
| LD50 (Oral) | 210 mg/kg | Rat | Oral |
| LD50 (Dermal) | 350 mg/kg | Rabbit | Dermal |
Regulatory Status and Exposure Limits
Due to its extreme toxicity, the use of this compound is highly regulated.
| Organization | Limit |
| OSHA (PEL) | 1 ppb (parts per billion) - 8-hour TWA |
| NIOSH (REL) | CA (Carcinogen) - Lowest feasible concentration |
| ACGIH (TLV) | 0.001 ppm (1 ppb) - 8-hour TWA |
Safety and Handling
Under no circumstances should this chemical be synthesized or handled by untrained individuals. For professionals working in regulated environments, the following general principles apply:
-
Engineering Controls: All work must be conducted in a designated, restricted-access area within a certified chemical fume hood or glovebox. Continuous air monitoring is essential.
-
Personal Protective Equipment (PPE): A full-face respirator with appropriate cartridges, chemically resistant gloves, a lab coat, and eye protection are mandatory.
-
Decontamination: All surfaces and equipment must be decontaminated using appropriate procedures.
-
Waste Disposal: BCME and all contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Mechanism of Carcinogenicity
The carcinogenic action of this compound is related to its ability to act as a potent alkylating agent. It can readily react with and alkylate biological macromolecules, including DNA. This DNA damage, if not properly repaired by the cell, can lead to mutations in critical genes that control cell growth and division, ultimately leading to the development of cancer.
Caption: Simplified mechanism of BCME-induced carcinogenicity.
This information is for educational and safety awareness purposes only and does not constitute a guide for the use or synthesis of this hazardous substance. Always consult official safety data sheets (SDS) and regulatory guidelines before handling any chemical.
Chloro(chloromethoxy)methane: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, Toxicology, and Handling of a Potent Carcinogen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chloro(chloromethoxy)methane, also known by its common name bis(chloromethyl) ether (BCME). Due to its extreme carcinogenicity, the production and use of BCME are highly restricted.[1][2] This document is intended for professionals in research and development who may encounter this compound, either intentionally or as a byproduct, and require detailed technical and safety information.
Chemical Identity and Physicochemical Properties
Chloro(chloromethoxy)methane is a volatile, colorless liquid with a strong, suffocating odor.[1][3][4] It is an alpha-chloroalkyl ether that does not occur naturally.[1][2] While it dissolves in water, it undergoes rapid hydrolysis, particularly in moist air or water, decomposing into formaldehyde (B43269) and hydrochloric acid.[1][2] It is miscible with many organic solvents.[3]
Table 1: Physicochemical Properties of Chloro(chloromethoxy)methane
| Property | Value | Reference |
| IUPAC Name | Chloro(chloromethoxy)methane | [5] |
| Common Name | This compound (BCME) | [5] |
| CAS Number | 542-88-1 | [5] |
| Molecular Formula | C₂H₄Cl₂O | [5] |
| Molecular Weight | 114.95 g/mol | [5] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Suffocating, pungent | [1][3] |
| Boiling Point | 106 °C (223 °F) | [5] |
| Melting Point | -41.5 °C (-42.7 °F) | [5] |
| Density | 1.33 g/cm³ | [5] |
| Vapor Pressure | 30 mmHg at 22 °C (72 °F) | [1][5] |
| Flash Point | <19 °C (<66 °F) | [1] |
| Solubility in Water | Reacts (hydrolyzes) | [5] |
Synthesis and Formation
The industrial production of chloro(chloromethoxy)methane has largely ceased in most countries due to its potent carcinogenicity. Historically, it was synthesized from paraformaldehyde, chlorosulfonic acid, and sulfuric acid. It is also a known impurity in technical-grade chloromethyl methyl ether and can form spontaneously when formaldehyde and hydrogen chloride are mixed.[6]
Experimental Protocol: Synthesis of Chloro(chloromethoxy)methane
The following procedure is adapted from Organic Syntheses.[6]
Caution: Chloro(chloromethoxy)methane is a potent human carcinogen. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and respiratory protection.
Materials:
-
Concentrated hydrochloric acid (37-38%)
-
Paraformaldehyde
-
Chlorosulfonic acid
-
Ice
-
40% Sodium hydroxide (B78521) solution
-
Potassium carbonate, anhydrous
-
Potassium hydroxide, anhydrous
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, immerse the flask in an ice bath.
-
Add 168 ml (200 g) of concentrated hydrochloric acid and 240 g of paraformaldehyde to the flask.
-
While maintaining the temperature below 10°C, add 452 ml of chlorosulfonic acid dropwise. The addition should be slow enough to prevent the loss of gaseous hydrogen chloride (approximately 5.5 hours).
-
Stir the mixture in the melting ice bath for 4 hours, then allow it to come to room temperature. The mixture can be left to stand overnight.
-
Separate the layers and wash the upper layer (the product) twice with ice water.
-
Add ice to the product and slowly add 250 ml of 40% sodium hydroxide solution with vigorous agitation until the aqueous phase is strongly alkaline. Caution: This step can be exothermic and may cause vigorous decomposition if not done carefully.
-
Separate the product and dry it rapidly over anhydrous potassium carbonate, followed by anhydrous potassium hydroxide, keeping the product cold during the drying process.
-
Filter to remove the drying agents. The product can be further purified by distillation, boiling at 100-104°C.
References
Bis(chloromethyl) Ether: A Comprehensive Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Bis(chloromethyl) ether (BCME) is a highly volatile, colorless liquid with a strong, suffocating odor.[1][2] Historically used in chemical synthesis, particularly in the manufacturing of ion-exchange resins and textiles, its production and use have been drastically curtailed due to its potent carcinogenic properties.[1] This guide provides an in-depth overview of the hazards associated with BCME and outlines essential safety precautions for its handling and disposal, tailored for professionals in research and drug development.
Physicochemical and Hazardous Properties
BCME is a flammable liquid that is soluble in water, though it degrades rapidly upon contact.[2][3] It is crucial to understand its physical and chemical characteristics to implement appropriate safety measures.
| Property | Value | Source |
| Chemical Formula | (ClCH₂)₂O | [1] |
| CAS Number | 542-88-1 | [3] |
| Molecular Weight | 115.0 g/mol | [4] |
| Boiling Point | 106 °C (223 °F) | [4] |
| Flash Point | <19 °C (66 °F) | [5] |
| Vapor Pressure | 30 mmHg at 20 °C | [3] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Strong, unpleasant, suffocating | [1][2][3] |
Health Hazards
Exposure to this compound poses severe health risks, both acute and chronic. It is classified as a known human carcinogen by multiple international agencies.[6]
Acute Effects
Immediate or short-term exposure to BCME can lead to a range of adverse effects:
-
Inhalation: Causes irritation to the nose, throat, and lungs, which can manifest as coughing and shortness of breath.[7][8] Higher concentrations can lead to a life-threatening buildup of fluid in the lungs (pulmonary edema).[3][7]
-
Skin Contact: Direct contact with liquid BCME causes severe irritation and burns.[7][8]
-
Eye Contact: Can cause severe irritation and burns.[7]
-
Systemic Effects: Higher exposures may also lead to loss of appetite, nausea, fatigue, irritability, anxiety, and weakness.[3]
Chronic Effects and Carcinogenicity
The most significant long-term health hazard of BCME is its potent carcinogenicity.[6] Numerous epidemiological studies of occupationally exposed workers have demonstrated a clear link between BCME exposure and an increased risk of lung cancer, particularly small-cell carcinoma.[3][9] The risk increases with the duration and cumulative exposure.[3] Animal studies have corroborated these findings, showing that BCME is a carcinogen via inhalation and dermal routes.[10]
| Carcinogen Classification | Agency |
| Group 1: Carcinogenic to humans | International Agency for Research on Cancer (IARC) |
| Known to be a human carcinogen | National Toxicology Program (NTP) |
| Group A: Known human carcinogen | U.S. Environmental Protection Agency (EPA) |
| Occupational Carcinogen | Occupational Safety and Health Administration (OSHA) |
Occupational Exposure Limits
To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for this compound.
| Organization | Exposure Limit | Notes |
| ACGIH (TLV-TWA) | 0.001 ppm (0.0047 mg/m³) | Confirmed Human Carcinogen[3][7] |
| NIOSH (REL) | Lowest Feasible Concentration | Potential Occupational Carcinogen[3][7] |
| OSHA (PEL) | No specific limit, regulated under the standard for 13 carcinogens (29 CFR 1910.1003) | [7][11] |
Experimental Protocols for Carcinogenicity Studies
Inhalation Carcinogenicity Studies (Kuschner et al., 1975; Leong et al., 1981)
These seminal studies were crucial in demonstrating the potent carcinogenic effects of BCME via inhalation in animal models.
-
Objective: To determine the carcinogenic potential of inhaled this compound in rodents.
-
Animal Models: Male Sprague-Dawley rats, Swiss mice, and Syrian golden hamsters were commonly used.
-
Exposure Methodology:
-
Endpoint Analysis:
-
Animals were monitored for signs of toxicity and tumor development.
-
Upon death or at the end of the study, a complete necropsy was performed.
-
Tissues, particularly from the respiratory tract (nasal passages, trachea, and lungs), were collected, preserved in formalin, and processed for histopathological examination to identify and classify tumors.
-
-
Key Findings: A high incidence of respiratory tract tumors, including esthesioneuroepitheliomas (nasal tumors) and squamous cell carcinomas of the lung, was observed in rats exposed to BCME.[10]
Dermal Carcinogenicity Studies (Van Duuren et al., 1969)
These studies investigated the carcinogenic effects of BCME when applied directly to the skin.
-
Objective: To assess the tumor-initiating and complete carcinogenic activity of this compound on the skin of mice.
-
Animal Model: Female ICR/Ha Swiss mice were frequently used.
-
Methodology:
-
A solution of BCME in a solvent like benzene (B151609) was prepared.
-
A specific volume of the solution was applied to the shaved dorsal skin of the mice, typically three times a week.
-
For tumor initiation studies, a single application of BCME was followed by repeated applications of a tumor promoter (e.g., phorbol (B1677699) ester).
-
-
Endpoint Analysis:
-
The skin of the mice was regularly observed for the development of tumors (papillomas and carcinomas).
-
Tumors were counted, and their incidence and latency were recorded.
-
Histopathological analysis was performed on skin tumors to confirm their malignancy.
-
-
Key Findings: Dermal application of BCME induced skin papillomas and squamous cell carcinomas in mice, demonstrating its activity as a complete skin carcinogen and a potent tumor initiator.[10]
Safety Precautions and Hazard Control
Given the extreme hazards of this compound, stringent safety protocols are mandatory. A multi-layered approach to hazard control, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Alkylating agents in bronchogenic carcinoma [pubmed.ncbi.nlm.nih.gov]
- 3. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carcinogenicity of halo ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenic potency of alkylating agents in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhalation carcinogenicity of alpha halo ethers. II. Chronic inhalation studies with chloromethyl methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Carcinogenic activity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Bis(chloromethyl) Ether as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(chloromethyl) ether (BCME) is a potent, bifunctional alkylating agent and a recognized human carcinogen. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its chemical reactivity, interaction with biological macromolecules, and the subsequent cellular responses. This document summarizes key quantitative data on its toxicity and carcinogenicity, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a resource for researchers in toxicology, oncology, and drug development.
Chemical and Physical Properties
BCME is a volatile, colorless liquid with a suffocating odor. It is highly reactive and hydrolyzes rapidly in aqueous environments.
| Property | Value | Reference |
| Chemical Formula | C₂H₄Cl₂O | [1][2] |
| Molecular Weight | 114.96 g/mol | [1] |
| Boiling Point | 106 °C | [1] |
| Solubility | Miscible with ethanol (B145695) and diethyl ether; reacts with water. | [1][3] |
| Half-life in Water | Approximately 38 seconds at 20°C | [2] |
| Hydrolysis Products | Formaldehyde and Hydrochloric Acid | [1][2] |
Mechanism of Alkylation
As a potent electrophile, BCME's biological activity is primarily driven by its ability to alkylate nucleophilic sites in cellular macromolecules. The mechanism involves the formation of a highly reactive carbocation intermediate, which then readily attacks electron-rich atoms in proteins and nucleic acids.
Reaction with DNA
The primary target for BCME's genotoxicity is DNA. It is a bifunctional alkylating agent, meaning it has two reactive chloromethyl groups, allowing it to form both mono-adducts and cross-links.
-
Formation of DNA Adducts: BCME has been shown to bind to guanine (B1146940) and adenine (B156593) residues in DNA.[1] The most significant reaction for mutagenesis and carcinogenesis is believed to be the alkylation at the O⁶ position of guanine.[4] This modification can lead to mispairing during DNA replication, specifically causing GC to AT transition mutations.[4] Other potential sites of alkylation include the N7 position of guanine and the N3 position of adenine.
-
DNA Cross-linking: Due to its bifunctional nature, BCME can form both intrastrand and interstrand cross-links in DNA, as well as DNA-protein cross-links. These lesions are particularly cytotoxic as they can block DNA replication and transcription.
DNA Damage Response
The formation of BCME-induced DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The specific pathways activated depend on the nature of the DNA lesion.
-
Base Excision Repair (BER): Small, non-helix-distorting adducts, such as some N-alkylated bases, are typically repaired by the BER pathway. This involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by incision of the abasic site and subsequent DNA synthesis and ligation.
-
Nucleotide Excision Repair (NER): Bulky, helix-distorting adducts and cross-links are primarily repaired by the NER pathway. This pathway recognizes the distortion in the DNA helix, excises a short oligonucleotide containing the lesion, and then fills the resulting gap. The induction of unscheduled DNA synthesis (UDS) by BCME is indicative of active NER.[1][5][6]
-
Other Repair Pathways: For complex damage like interstrand cross-links, a combination of repair pathways, including homologous recombination (HR), may be involved. The O⁶-alkylguanine adducts can be directly repaired by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[4]
Quantitative Toxicological Data
Acute Toxicity
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD50 | 210 mg/kg | |
| Rat | Inhalation | LC50 (4-hour) | 7 ppm | [7] |
| Mouse | Inhalation | LC50 (6-hour) | 5.3 ppm | [8] |
Carcinogenicity
BCME is a potent carcinogen, primarily inducing tumors at the site of contact. Inhalation exposure is strongly associated with lung cancer in humans.
| Species | Exposure Route | Exposure Concentration/Duration | Tumor Type | Tumor Incidence | Reference |
| Rat (Male) | Inhalation | 0.1 ppm, 6 hours/day, 5 days/week for life | Squamous cell carcinoma of the lung | 10/86 | [7] |
| Rat (Male) | Inhalation | 0.1 ppm, 6 hours/day, 5 days/week for life | Esthesioneuroepithelioma (nasal cavity) | 68/86 | [7] |
| Mouse (Male) | Inhalation | 1 ppm, 6 hours/day, 5 days/week for 82 days | Pulmonary adenomas | 26/47 | [7] |
| Mouse (Female) | Dermal | 0.1 mg, 3 times/week | Skin papillomas and carcinomas | >50% | [7] |
Experimental Protocols
In Vitro DNA Alkylation Assay
Objective: To determine the extent of DNA alkylation by BCME in a cell-free system.
Materials:
-
Calf thymus DNA
-
This compound (BCME)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ethanol (ice-cold)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a solution of calf thymus DNA in the reaction buffer to a final concentration of 1 mg/mL.
-
Add BCME to the DNA solution to achieve the desired final concentration (e.g., 1 mM). A stock solution of BCME in a non-aqueous solvent like dioxane can be used.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by precipitating the DNA with two volumes of ice-cold ethanol.
-
Pellet the DNA by centrifugation, wash with 70% ethanol, and air-dry.
-
Resuspend the DNA in a suitable buffer.
-
Analyze the extent of alkylation. This can be done by various methods, including:
-
UV/Vis Spectroscopy: Measure the absorbance spectrum to detect changes indicative of adduct formation.
-
Fluorescence Spectroscopy: If using fluorescently labeled DNA or if the adducts are fluorescent.
-
Mass Spectrometry: Digest the DNA to nucleosides and analyze by LC-MS/MS to identify and quantify specific adducts (see workflow below).
-
Unscheduled DNA Synthesis (UDS) Assay by Autoradiography
Objective: To measure DNA repair synthesis in response to BCME-induced DNA damage.
Materials:
-
Human fibroblast cell line
-
Cell culture medium and supplements
-
This compound (BCME)
-
[³H]-Thymidine
-
Microscope slides
-
Autoradiography emulsion
-
Staining solution (e.g., Giemsa)
-
Microscope with a camera
Procedure:
-
Seed human fibroblasts onto microscope slides in a culture dish and grow to confluence.
-
Treat the cells with BCME at various concentrations for a defined period (e.g., 1 hour).
-
Wash the cells and incubate them in a medium containing [³H]-thymidine for a set duration (e.g., 4 hours) to allow for incorporation during DNA repair.
-
Fix the cells on the slides.
-
Coat the slides with autoradiography emulsion and expose them in the dark for an appropriate time (e.g., 1-2 weeks).
-
Develop the autoradiographs.
-
Stain the cells with a suitable stain (e.g., Giemsa).
-
Under a microscope, count the number of silver grains over non-S-phase nuclei. An increase in the number of grains compared to untreated control cells indicates UDS.
Rodent Inhalation Carcinogenicity Bioassay
Objective: To assess the carcinogenic potential of BCME following chronic inhalation exposure in rodents.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females)
-
Inhalation exposure chambers
-
BCME vapor generation and monitoring system
-
Standard rodent diet and water
-
Necropsy and histology equipment
Procedure:
-
Acclimatize the rats to the laboratory conditions.
-
Randomly assign animals to different exposure groups (e.g., control, low dose, high dose). A typical study might use 50 rats per sex per group.
-
Expose the animals to target concentrations of BCME vapor (e.g., 0, 0.1, 1.0 ppm) for 6 hours/day, 5 days/week, for the majority of their lifespan (e.g., 24 months).
-
Monitor the animals daily for clinical signs of toxicity. Record body weights regularly.
-
At the end of the exposure period, or when animals become moribund, perform a complete necropsy.
-
Collect all major organs and any gross lesions.
-
Process the tissues for histopathological examination.
-
A pathologist should examine the tissues microscopically to identify and classify any tumors.
-
Statistically analyze the tumor incidence data to determine the carcinogenic potential of BCME.
Conclusion
This compound is a potent genotoxic carcinogen that exerts its effects primarily through the alkylation of DNA. Its bifunctional nature allows for the formation of various DNA adducts, including mutagenic O⁶-alkylguanine and cytotoxic cross-links. The cellular response to this damage involves a complex interplay of DNA repair pathways. A thorough understanding of the molecular mechanisms underlying BCME's carcinogenicity is crucial for risk assessment and for the development of strategies to mitigate its harmful effects. This guide provides a foundational resource for professionals engaged in research related to this hazardous compound.
References
- 1. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. canada.ca [canada.ca]
- 3. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 7. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The autoradiographic test for unscheduled DNA synthesis: a sensitive assay for the detection of DNA repair in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Industrial Use of Bis(chloromethyl) ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(chloromethyl) ether (BCME), a volatile, colorless liquid with a suffocating odor, was once a significant chemical intermediate in various industrial processes. However, its potent carcinogenicity led to a sharp decline in its use and eventual cessation of production in many countries, including the United States in 1982. This technical guide provides an in-depth overview of the historical industrial applications of BCME, its synthesis, toxicological properties, and the molecular mechanism underlying its carcinogenicity. All quantitative data is summarized for clarity, and key processes are visualized to aid in understanding.
Historical Industrial Applications
BCME's high reactivity made it a valuable reagent in organic synthesis. Its primary historical industrial uses included:
-
Crosslinking Agent for Ion-Exchange Resins: BCME was extensively used to crosslink polymer chains in the manufacture of anion-exchange resins. These resins are crucial in water treatment, chemical purification, and catalysis.
-
Textile Industry: It was employed in processes to impart desirable properties to textiles, such as flame retardancy and crease resistance.
-
Chemical Intermediate: BCME served as a precursor in the synthesis of other industrial chemicals and pharmaceuticals. For example, it was used as a linker in the synthesis of certain nerve agent antidotes.[1]
-
Chloromethylating Agent: In organic synthesis, BCME was an effective reagent for introducing a chloromethyl group (-CH2Cl) onto aromatic compounds, a key step in the production of various specialty chemicals.[1]
Synthesis of this compound
Industrially, BCME was primarily produced by the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid.[1] It can also be formed as a byproduct in the Blanc chloromethylation reaction when formaldehyde (B43269) and concentrated hydrochloric acid are mixed.[1]
Experimental Protocol: Laboratory-Scale Synthesis
The following is a representative laboratory-scale synthesis procedure adapted from the scientific literature. Caution: this compound is a known human carcinogen and should only be handled by trained professionals in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37-38%)
-
Chlorosulfonic Acid
-
Ice
-
40% Sodium Hydroxide (B78521) Solution
-
Potassium Carbonate (anhydrous)
-
Potassium Hydroxide (pellets)
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel is placed in an ice bath.
-
Concentrated hydrochloric acid and paraformaldehyde are added to the flask.
-
While maintaining the temperature below 10°C, chlorosulfonic acid is added dropwise from the dropping funnel. This addition is exothermic and must be controlled to prevent the loss of gaseous hydrogen chloride. The addition process typically takes several hours.
-
The mixture is stirred for an additional period in the ice bath and then allowed to come to room temperature.
-
The reaction mixture is transferred to a separatory funnel, and the layers are separated. The upper layer contains the crude BCME.
-
The crude product is washed with ice water.
-
Ice is added to the product, and 40% sodium hydroxide solution is slowly added with vigorous stirring until the aqueous phase is strongly alkaline. This step must be performed carefully to avoid localized overheating, which can lead to vigorous decomposition.
-
The organic layer is separated and rapidly dried over anhydrous potassium carbonate, followed by potassium hydroxide, while keeping the product cold.
-
The drying agent is removed by filtration to yield crude this compound.
-
The final product can be purified by distillation, boiling at 100–104°C.
Quantitative Data Summary
U.S. Production Volumes
The production of BCME in the United States was significantly curtailed in the 1970s due to its recognized carcinogenicity.
| Year | U.S. Production Volume (kg) |
| 1977 | 45,400[2][3] |
| 1982 | 0 (Production Ceased)[1][2][3] |
Occupational Exposure Limits
Various regulatory agencies have established permissible exposure limits for BCME to protect workers.
| Agency | Exposure Limit | Notes |
| OSHA (Occupational Safety and Health Administration) | Regulated as one of 13 carcinogens; no specific permissible exposure limit (PEL) is provided, but stringent controls are required.[4] | Requires a regulated area, specific work practices, and personal protective equipment. |
| NIOSH (National Institute for Occupational Safety and Health) | Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration. | |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) of 0.001 ppm (0.0047 mg/m³) as an 8-hour time-weighted average (TWA). | Classified as an A1, confirmed human carcinogen. |
Toxicological Data (Animal Studies)
| Test | Species | Route of Exposure | Value |
| LC50 (Lethal Concentration, 50%) | Rat | Inhalation (7 hours) | 7 ppm |
| LC50 (Lethal Concentration, 50%) | Mouse | Inhalation (6 hours) | 5.3 ppm |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 280 mg/kg |
| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | 370 mg/kg |
Molecular Mechanism of Carcinogenicity
This compound is a potent alkylating agent, which is the primary mechanism behind its carcinogenicity. It directly interacts with DNA, leading to genetic mutations and the initiation of cancer.
The key steps in the molecular signaling pathway of BCME-induced carcinogenesis are as follows:
-
Cellular Uptake: BCME is readily absorbed through inhalation and dermal contact.
-
DNA Adduct Formation: As a bifunctional alkylating agent, BCME can form crosslinks within DNA and between DNA and proteins. A critical reaction is the alkylation of the O⁶ position of guanine (B1146940) bases in DNA.
-
Miscoding and Mutation: The resulting O⁶-chloromethylguanine adduct is prone to mispairing during DNA replication, leading to a G:C to A:T transition mutation.
-
DNA Repair and Inactivation: The cell possesses a DNA repair protein called O⁶-methylguanine-DNA methyltransferase (MGMT) that can remove the alkyl group from the O⁶ position of guanine, thus mitigating the mutagenic effect. However, this process inactivates the MGMT protein.
-
Initiation of Carcinogenesis: If the rate of DNA adduct formation by BCME overwhelms the cell's MGMT repair capacity, the resulting mutations can accumulate in critical genes (e.g., tumor suppressor genes, oncogenes), leading to uncontrolled cell growth and the development of cancer, particularly small-cell lung carcinoma.
Caption: Molecular pathway of BCME-induced carcinogenesis.
Conclusion
This compound represents a classic example of a highly useful industrial chemical whose significant toxicological properties, particularly its potent carcinogenicity, necessitated the cessation of its production and use. Understanding its historical applications, synthesis, and mechanism of action is crucial for researchers in toxicology, oncology, and drug development, particularly when studying alkylating agents and their impact on biological systems. The stringent regulations that were put in place for BCME serve as an important case study in occupational health and safety.
References
Physical and chemical properties of Bis(chloromethyl) ether
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(chloromethyl) ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound (BCME) is a known human carcinogen and is extremely hazardous.[1][2][3][4][5] All handling and synthesis of this compound should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.[1][6]
Introduction
This compound (BCME), with the chemical formula (ClCH₂)₂O, is a colorless, volatile liquid characterized by a strong, suffocating odor.[2][3][7][8][9][10][11] Historically, it was utilized as a chemical intermediate in the production of various polymers, ion-exchange resins, and textiles.[2][3][5][7][8] However, due to its potent carcinogenicity, its production and use have been severely restricted.[7][8][9] This guide provides a comprehensive overview of the physical and chemical properties of BCME, detailed experimental protocols, and visualizations of relevant chemical processes and biological pathways.
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is a volatile liquid under standard conditions and is miscible with many organic solvents.[6][12]
| Property | Value | Reference |
| Molecular Formula | C₂H₄Cl₂O | [6] |
| Molecular Weight | 114.96 g/mol | [13][14] |
| Appearance | Colorless liquid | [6][7][10] |
| Odor | Suffocating, unpleasant odor | [3][6][7][8][10] |
| Melting Point | -41.5 °C | [9][13][14] |
| Boiling Point | 104-106 °C | [6][9][13][14][15] |
| Density | 1.328 g/cm³ at 20 °C | [9][13] |
| Vapor Pressure | 30 mmHg at 22 °C | [9][11][13] |
| Vapor Density | 4.0 (Air = 1) | [14][15] |
| Flash Point | < 19 °C | [9][13] |
| Solubility in Water | Reacts rapidly (hydrolyzes) | [7][10] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and other organic solvents | [3][6][11][12] |
| Log Kow | -0.38 | [13] |
| Log Koc | 0.08 | [13] |
Chemical Properties
This compound is a highly reactive bifunctional alkylating agent.[16] Its chemical reactivity is dominated by the two chloromethyl groups.
| Property | Description | Reference |
| Hydrolysis | Rapidly hydrolyzes in water and moist air to form hydrochloric acid and formaldehyde (B43269). The half-life in water at 20°C is approximately 38 seconds. | [6][17][18][19][20] |
| Decomposition | Decomposes upon heating, emitting toxic fumes of hydrogen chloride and other chlorinated compounds. | [1][2][7] |
| Reactivity | Reacts with nucleophiles. As a potent alkylating agent, it can react with biological macromolecules like DNA. | [8][16][21] |
| Formation | Can form spontaneously when formaldehyde and hydrogen chloride are mixed. It is also a known impurity in technical-grade chloromethyl methyl ether. | [7][8][9] |
Experimental Protocols
The following sections detail methodologies for the synthesis, analysis, and determination of key properties of this compound.
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[6]
Materials:
-
Concentrated hydrochloric acid (37-38%)
-
Paraformaldehyde
-
Chlorosulfonic acid
-
Ice
-
40% Sodium hydroxide (B78521) solution
-
Anhydrous potassium carbonate
-
Anhydrous potassium hydroxide
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 200 g of concentrated hydrochloric acid and 240 g of paraformaldehyde.
-
Immerse the flask in an ice bath to cool the mixture.
-
While maintaining the temperature below 10°C, add 452 ml of chlorosulfonic acid dropwise. The addition should be slow enough to prevent the loss of gaseous hydrogen chloride. This step may take approximately 5.5 hours.
-
After the addition is complete, continue stirring the mixture in the ice bath for 4 hours, then allow it to come to room temperature.
-
To the reaction product, add ice, followed by the slow and vigorous addition of 250 ml of 40% sodium hydroxide solution until the aqueous phase is strongly alkaline.
-
Separate the organic layer and dry it rapidly over anhydrous potassium carbonate, followed by anhydrous potassium hydroxide, while keeping the product cold.
-
Filter to remove the drying agents.
-
The crude product can be purified by distillation to yield this compound, which boils at 100–104°C.
Determination of Boiling Point
The boiling point can be determined during the final distillation step of the synthesis.
Procedure:
-
Set up a standard distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature range is the boiling point. For this compound, this is expected to be between 100-106°C.[6][9][13]
Determination of Solubility
A qualitative assessment of solubility in organic solvents can be performed as follows. Note that BCME reacts with water, so its solubility in aqueous media is not a simple dissolution process.[10]
Procedure:
-
Place a small amount (e.g., 0.1 mL) of this compound into a test tube.
-
Add a small volume (e.g., 1 mL) of the organic solvent to be tested (e.g., ethanol, diethyl ether).
-
Agitate the mixture and observe if a single homogeneous phase is formed.
-
If the substance dissolves, it is considered soluble in that solvent.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the detection and quantification of BCME in air samples.[6][12][19][22]
Procedure:
-
Sample Collection: Air samples can be collected by drawing a known volume of air through a sorbent tube (e.g., containing Porapak Q) to trap the BCME.[22]
-
Sample Preparation: The trapped BCME is then thermally desorbed or solvent-eluted from the sorbent material.
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column.
-
The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
-
Determination of Hydrolysis Rate
Given the rapid hydrolysis of BCME, the rate can be measured by monitoring the disappearance of BCME or the appearance of one of its products (e.g., H⁺) over a short time frame.
Procedure:
-
Prepare a buffered aqueous solution at a constant temperature (e.g., 20°C).
-
Initiate the reaction by adding a small, known amount of BCME to the aqueous solution with vigorous stirring.
-
Monitor the reaction progress. This can be done by:
-
pH Measurement: Tracking the decrease in pH due to the formation of HCl.
-
Quenching and Extraction: At specific time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of an organic solvent). Extract the remaining BCME into the organic layer and analyze it by GC.
-
-
Plot the concentration of BCME versus time and determine the rate constant from the decay curve. The half-life can then be calculated from the rate constant.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Genotoxic Mechanism of Action
This compound is a potent alkylating agent that exerts its carcinogenic effects through a genotoxic mechanism.[21] It can form covalent adducts with DNA, leading to mutations if not repaired.
Caption: Genotoxic mechanism of this compound via DNA alkylation.
References
- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 2. Vapor pressure - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BIS(CHLOROMETHYL)ETHER synthesis - chemicalbook [chemicalbook.com]
- 8. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BIS(CHLOROMETHYL)ETHER CAS#: 542-88-1 [m.chemicalbook.com]
- 12. canada.ca [canada.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. erpg.aiha.org [erpg.aiha.org]
- 16. researchgate.net [researchgate.net]
- 17. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharma information Zone: Flow chart of chemical synthesis [pharmainformationzone.blogspot.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis(chloromethyl) Ether: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of bis(chloromethyl) ether (BCME), a potent bifunctional alkylating agent. Understanding these properties is critical for its safe handling, application in chemical synthesis, and for assessing its environmental fate and toxicological profile. Due to its high reactivity, particularly with water, specific analytical challenges and considerations are highlighted.
Core Properties of this compound
This compound is a colorless, volatile liquid with a strong, suffocating odor. It is a recognized human carcinogen and must be handled with extreme caution in controlled laboratory settings.[1][2][3]
Solubility Profile
The solubility of this compound is characterized by its high miscibility with many organic solvents and its reactive nature in aqueous solutions.
Solubility in Water
Direct measurement of this compound's water solubility is complicated by its rapid hydrolysis.[4][5] The compound readily dissolves in water but simultaneously undergoes a rapid degradation reaction.[1][2][3][6] This reactivity is a critical factor in its environmental persistence and toxicological evaluation. There are conflicting reports on its aqueous solubility, likely due to the challenges in measurement posed by its instability.
Table 1: Quantitative Aqueous Solubility Data for this compound
| Parameter | Value | Temperature (°C) | Reference |
| Water Solubility | 1,020 mg/L | 25 | [1][2] |
| Water Solubility | 22,000 mg/L (2.2 g/100 mL) | 25 | [2][7] |
Note: The significant discrepancy in reported values highlights the difficulty in obtaining accurate measurements due to rapid hydrolysis.
Solubility in Organic Solvents
This compound is miscible with a range of common organic solvents.[2][3][4][5] This property is fundamental to its use as a reagent in organic synthesis, particularly as a chloromethylating and cross-linking agent.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Temperature (°C) |
| Ethanol | Miscible | Not Specified |
| Ethyl Ether | Miscible | Not Specified |
| General Organic Solvents | Miscible | Not Specified |
Stability and Degradation
The stability of this compound is highly dependent on environmental conditions, particularly the presence of moisture.
Hydrolysis
In aqueous media, this compound undergoes rapid hydrolysis to form formaldehyde (B43269) and hydrochloric acid.[2][3][4][5][8] This reaction is the primary degradation pathway in aquatic environments and biological systems.
Table 3: Hydrolysis Data for this compound
| Medium | Half-life | Temperature (°C) | Reference |
| Water | 38 seconds | 20 | [4][8] |
| Moist Air (80% relative humidity) | > 25 hours | 25 | [7] |
The rapid hydrolysis in water means that this compound is unlikely to persist in aquatic environments.[3][4][5][8][9] The formation of carcinogenic formaldehyde is a significant toxicological concern.
Decomposition
When heated to decomposition, this compound emits highly toxic fumes of hydrogen chloride and other chlorinated compounds.[2] It is also unstable in moist air, leading to its decomposition.[1][2]
Experimental Protocols
Analysis in Air
The standard approach for quantifying this compound in air involves drawing a known volume of air through a sorbent tube or a bubbler containing a derivatizing reagent. This converts the unstable ether into a more stable derivative that can be subsequently analyzed, typically by gas chromatography.
Key Methodological Steps:
-
Sample Collection: Air is sampled using a calibrated pump connected to a collection device. A common method involves using a midget fritted glass bubbler containing a derivatizing solution, such as 2,4,6-trichlorophenol (B30397) and sodium methoxide.
-
Derivatization: The this compound reacts with the reagent in the bubbler to form a stable derivative.
-
Extraction: The derivatized analyte is extracted from the collection medium using a suitable solvent, such as hexane.
-
Analysis: The extract is analyzed by gas chromatography with an electron capture detector (GC-ECD) or by gas chromatography-mass spectrometry (GC/MS). These techniques allow for the sensitive and specific detection of the derivatized this compound.
Hydrolysis Rate Determination
The study of this compound's hydrolysis kinetics, as famously conducted by Tou et al. (1974), requires specialized techniques to monitor its rapid disappearance. While the specific, detailed protocol from this seminal work is not fully available in the searched literature, such studies would likely involve:
-
Rapid Mixing: A stopped-flow apparatus or a similar rapid mixing technique would be necessary to initiate the reaction and allow for measurements on a sub-minute timescale.
-
Quenching and Derivatization: At precise time intervals, aliquots of the reaction mixture would need to be quenched to stop the hydrolysis. This could be achieved by rapidly mixing with a solution that both stops the reaction and derivatizes the remaining this compound.
-
Analysis: The concentration of the derivatized this compound at each time point would then be determined by a suitable analytical method, likely GC-based.
-
Kinetic Analysis: The data would be used to plot the concentration of this compound versus time, from which the hydrolysis rate constant and half-life can be calculated.
Visualizing the Hydrolysis Pathway
The degradation of this compound in an aqueous environment is a critical process to understand its environmental fate and toxicity. The following diagram illustrates this key chemical transformation.
Caption: Hydrolysis of this compound in water.
References
- 1. oregon.gov [oregon.gov]
- 2. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. canada.ca [canada.ca]
- 5. ARCHIVED - this compound and Chloromethyl Methyl Ether - PSL1 - Canada.ca [canada.ca]
- 6. epa.gov [epa.gov]
- 7. erpg.aiha.org [erpg.aiha.org]
- 8. Analytical Method [keikaventures.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to Bis(chloromethyl) ether (BCME) and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(chloromethyl) ether (BCME) is a highly reactive organic compound belonging to the chloroalkyl ether class. Historically, it has been utilized in various industrial and laboratory applications, primarily as a potent chloromethylating agent and a crosslinking agent in the manufacturing of ion-exchange resins and polymers.[1] However, its production and use have been significantly curtailed due to its classification as a known human carcinogen.[1][2] This technical guide provides a comprehensive overview of BCME, its synonyms, chemical properties, experimental protocols for its synthesis and analysis, and an in-depth look at the molecular mechanisms underlying its carcinogenicity.
Nomenclature and Synonyms
This compound is known by a variety of synonyms and chemical names, which are crucial for researchers to identify this compound in literature and chemical databases.
| Primary Name | Synonyms and Alternative Names | CAS Number |
| This compound | BCME, bis-CME, Dichlorodimethyl ether, Chloromethyl ether, Oxybis(chloromethane), Chloro(chloromethoxy)methane, sym-Dichloromethyl ether, Dichloromethyl ether | 542-88-1 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for safe handling, experimental design, and understanding its environmental fate.
| Property | Value | Reference |
| Molecular Formula | C₂H₄Cl₂O | [3] |
| Molecular Weight | 114.96 g/mol | |
| Appearance | Colorless liquid | [3] |
| Odor | Suffocating, irritating odor | [3] |
| Boiling Point | 106 °C (223 °F) | [1] |
| Melting Point | -41.5 °C (-42.7 °F) | |
| Density | 1.315 g/cm³ at 20 °C | |
| Vapor Pressure | 30 mmHg at 22 °C | |
| Solubility | Reacts with water. Miscible with ethanol, ether, and other organic solvents. | [1] |
| Flash Point | 19 °C (66 °F) | [3] |
Experimental Protocols
Caution: this compound is a potent carcinogen and should be handled only by trained personnel in a designated controlled area, such as a certified fume hood, with appropriate personal protective equipment.
Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound from paraformaldehyde, hydrochloric acid, and chlorosulfonic acid.
Materials:
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37%)
-
Chlorosulfonic acid
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
Procedure:
-
In a 1-liter three-necked flask, place 240 g of paraformaldehyde and 168 mL of concentrated hydrochloric acid.
-
Immerse the flask in an ice bath to cool the mixture.
-
While maintaining the temperature below 10 °C, add 452 mL of chlorosulfonic acid dropwise from the dropping funnel. The addition should be slow enough to prevent the loss of gaseous hydrogen chloride.
-
After the addition is complete, continue stirring the mixture in the ice bath for 4 hours, then allow it to warm to room temperature.
-
The reaction mixture will separate into two layers. The lower layer is the crude this compound.
-
Carefully separate the lower layer.
-
To neutralize any remaining acid, slowly add 250 mL of 40% sodium hydroxide (B78521) solution with vigorous stirring while keeping the mixture cool.
-
Separate the organic layer and dry it over anhydrous potassium carbonate.
-
The product can be further purified by distillation, boiling at 100-104 °C.
Chloromethylation of an Aromatic Compound (Illustrative Protocol)
This protocol provides a general procedure for the chloromethylation of an aromatic substrate using this compound.
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
This compound
-
Lewis acid catalyst (e.g., anhydrous zinc chloride, stannic chloride)
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
-
Reaction vessel with a stirrer, condenser with a drying tube, and a dropping funnel.
Procedure:
-
Dissolve the aromatic substrate in the anhydrous solvent in the reaction vessel.
-
Add the Lewis acid catalyst to the solution and stir to form a suspension.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Analysis of this compound in Air (OSHA Method 10)
This method is for the determination of bis-chloromethyl ether in air samples and involves collection in a derivatizing reagent, extraction, and analysis by gas chromatography with an electron capture detector (GC-ECD).[3][4]
1. Sample Collection:
-
Apparatus: Two midget fritted glass bubblers (MFGBs) connected in series.
-
Reagent: Derivatizing solution: 16 g of 2,4,6-trichlorophenol (B30397) and 4.4 g of sodium methoxide (B1231860) dissolved in 1 L of methanol.[3]
-
Procedure:
2. Sample Preparation:
-
Transfer the contents of the bubblers to a suitable container.
-
Extract the derivatized analyte with hexane (B92381).
3. GC-ECD Analysis:
-
Gas Chromatograph: Equipped with an electron capture detector.
-
Column: A suitable column for separating the derivatized analyte.
-
Temperatures:
-
Injector: 175 °C
-
Column: 149 °C (isothermal)
-
Detector: 250 °C
-
-
Carrier Gas: 5% methane/95% argon at a flow rate of 30 mL/min.[4]
-
Injection: Inject a 2-µL aliquot of the hexane extract.
-
Quantification: Prepare a standard curve using known concentrations of derivatized BCME.
Carcinogenic Mechanism and Signaling Pathway
This compound is a potent genotoxic carcinogen. Its carcinogenicity stems from its ability to act as a powerful alkylating agent, directly damaging cellular DNA.[1][2]
The primary mechanism of BCME-induced carcinogenicity involves the following steps:
-
Cellular Uptake and DNA Adduct Formation: BCME readily enters cells and, due to its high reactivity, alkylates DNA bases. The primary targets for alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine, forming DNA adducts.[1] A particularly mutagenic lesion is the alkylation at the O6 position of guanine.[2]
-
DNA Damage Response (DDR): The formation of these DNA adducts triggers the DNA Damage Response (DDR) pathway. Sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, recognize the DNA lesions.[5][6][7][8]
-
Activation of p53: Activated ATM and ATR phosphorylate and activate the tumor suppressor protein p53.[7]
-
Cellular Outcomes: Activated p53 orchestrates several cellular responses to the DNA damage:
-
Cell Cycle Arrest: p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.
-
DNA Repair: The cell activates various DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove the DNA adducts. A specific enzyme, O⁶-methylguanine-DNA methyltransferase (MGMT), can directly reverse the alkylation at the O6 position of guanine.[2]
-
Apoptosis: If the DNA damage is too extensive to be repaired, p53 can trigger apoptosis (programmed cell death) to eliminate the damaged cell and prevent the propagation of mutations.
-
-
Tumorigenesis: If the DNA repair mechanisms fail or are overwhelmed, and the cell evades apoptosis, the DNA damage can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes. The accumulation of these mutations can lead to uncontrolled cell proliferation and the development of cancer, with lung cancer being the most prominently associated malignancy with BCME exposure.[1]
Signaling Pathway Diagram
Caption: Carcinogenic signaling pathway of this compound (BCME).
Conclusion
This compound and its synonyms represent a class of highly reactive and carcinogenic compounds. A thorough understanding of their properties, safe handling procedures, and mechanisms of toxicity is paramount for researchers in chemistry and drug development. This guide has provided a consolidated resource of technical information, including detailed experimental protocols and an overview of the molecular pathways involved in BCME-induced carcinogenesis. The stringent safety precautions outlined are essential to mitigate the significant health risks associated with this compound. Continued research into the specific molecular targets and downstream effects of BCME can further enhance our understanding of chemical carcinogenesis and inform the development of preventative and therapeutic strategies.
References
- 1. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Dual Nature of a Potent Reagent: Bis(chloromethyl) ether in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(chloromethyl) ether (BCME), a colorless liquid with a suffocating odor, is a highly reactive bifunctional alkylating agent.[1][2] Historically, it has been a valuable reagent in organic synthesis, primarily for the chloromethylation of aromatic compounds and the crosslinking of polymers.[3][4] Its utility is demonstrated in the synthesis of ion-exchange resins, most notably Merrifield resin, a cornerstone of solid-phase peptide synthesis.[5] However, the extreme carcinogenicity of BCME has led to a significant decline in its use, with stringent regulations and a shift towards safer alternatives.[3][6] These application notes provide a detailed overview of the historical synthetic applications of BCME, complete with experimental protocols and quantitative data, while heavily emphasizing the critical safety precautions required for its handling. For professionals in drug development, this document will also address the historical context of its use and the current landscape of safer alternatives, particularly in the synthesis of complex molecules like antibody-drug conjugate (ADC) linkers.
Introduction
This compound, with the chemical formula (ClCH₂)₂O, possesses two highly reactive chloromethyl groups, making it an efficient agent for introducing the chloromethyl functionality onto various substrates.[1] Its primary applications in organic synthesis have been:
-
Chloromethylation of Aromatic Compounds: Introducing a -CH₂Cl group onto an aromatic ring, a key step in the synthesis of various intermediates.[3]
-
Synthesis of Ion-Exchange Resins: Crosslinking polystyrene beads to create functionalized resins for various applications, including peptide synthesis.[7]
-
Crosslinking Agent: Utilized in the textile and polymer industries to enhance material properties.[3]
Despite its synthetic utility, BCME is a potent human carcinogen, and its use is now highly restricted.[8] This document serves as a comprehensive resource on its chemical applications, providing detailed protocols for historical uses while underscoring the imperative to seek and implement safer alternatives in modern research and development.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 542-88-1[1] |
| Molecular Formula | C₂H₄Cl₂O[1] |
| Molecular Weight | 114.95 g/mol [1] |
| Appearance | Colorless liquid with a suffocating odor[1] |
| Boiling Point | 106 °C (223 °F; 379 K)[1] |
| Melting Point | -41.5 °C (-42.7 °F; 231.7 K)[1] |
| Solubility | Reacts with water; miscible with many organic solvents.[1] |
| Vapor Pressure | 30 mmHg (at 22 °C)[1] |
Table 1: Physicochemical Properties of this compound.
Critical Safety Information
This compound is a known human carcinogen with chronic exposure linked to an increased risk of lung cancer.[3][6] It is classified as an extremely hazardous substance.[3] All handling of BCME must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a full-face respirator, chemically resistant gloves, and a lab coat. Due to its volatility, inhalation is a primary route of exposure. It is also readily absorbed through the skin. Any laboratory planning to use BCME must have strict protocols in place for its handling, storage, and disposal in accordance with all local and federal regulations. Safer alternatives should always be considered and prioritized.
Applications in Organic Synthesis
Chloromethylation of Aromatic Compounds
This compound is a potent reagent for the chloromethylation of aromatic rings. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Caption: General mechanism for the chloromethylation of an aromatic compound using BCME.
This protocol describes a general procedure for the chloromethylation of benzene (B151609) using this compound.
Materials:
-
This compound (BCME)
-
Benzene
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice-water bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzene (1 equivalent) dissolved in anhydrous DCM.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add anhydrous SnCl₄ (0.1 equivalents) to the stirred solution.
-
From the dropping funnel, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly pouring the mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield benzyl (B1604629) chloride.
| Aromatic Substrate | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzene | SnCl₄ | 6 | 0 to RT | ~70-80 |
| Toluene | SnCl₄ | 6 | 0 to RT | ~85-95 |
| Xylene | SnCl₄ | 8 | 0 to RT | ~80-90 |
Table 2: Representative Yields for the Chloromethylation of Aromatic Compounds with BCME. (Note: Yields are approximate and can vary based on specific reaction conditions and scale.)
Synthesis of Merrifield Resin
Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a fundamental tool in solid-phase peptide synthesis.[5] One of the original methods for its preparation involves the chloromethylation of PS-DVB beads using BCME.
Caption: Experimental workflow for the synthesis of Merrifield resin.
This protocol details the chloromethylation of PS-DVB beads.
Materials:
-
Polystyrene-co-divinylbenzene beads (2% DVB)
-
This compound (BCME)
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Anhydrous chloroform (B151607)
-
Methanol
-
Dioxane
-
Water
Procedure:
-
Swell the PS-DVB beads (1 part by weight) in anhydrous chloroform (10 parts by volume) in a round-bottom flask with mechanical stirring for 2 hours.
-
In a separate flask, prepare a solution of anhydrous SnCl₄ (0.5 parts by weight) in this compound (2 parts by volume).
-
Add the SnCl₄/BCME solution to the swollen beads and stir the mixture at room temperature for 8-12 hours.
-
Filter the resin beads and wash sequentially with dioxane, dioxane/water (1:1), water, and finally methanol.
-
Dry the chloromethylated beads under vacuum to a constant weight.
-
The degree of chloromethylation can be determined by elemental analysis for chlorine content.
| Parameter | Value |
| Degree of Crosslinking | 2% Divinylbenzene |
| Chlorine Content | 1.0 - 1.5 mmol/g |
| Typical Yield | >95% (by weight) |
Table 3: Typical Properties of Synthesized Merrifield Resin.
Relevance in Drug Development: A Historical Perspective and Modern Alternatives
Historically, bifunctional linkers were synthesized using reagents like BCME for applications such as creating antidotes for nerve agents.[3] However, in the context of modern drug development, particularly for sensitive applications like the synthesis of linkers for Antibody-Drug Conjugates (ADCs), the use of BCME is virtually non-existent due to its extreme toxicity and the availability of safer, more efficient alternatives.
The development of ADC linkers requires precise control over reactivity and biocompatibility, demands that are not well-met by a highly reactive and carcinogenic compound like BCME.
Safer Alternatives for Chloromethylation:
For laboratory and industrial scale chloromethylation, several safer alternatives to BCME are now standard practice:
-
In situ generation of chloromethyl methyl ether (CMME): This method avoids the isolation of the carcinogenic ether.[4]
-
Paraformaldehyde and HCl: This classic combination can be used, although it may generate BCME as a byproduct under certain conditions. Careful control of reaction parameters is crucial.
-
Methoxyacetyl chloride with a Lewis acid: This system provides a less hazardous route to the chloromethyl group.
For the synthesis of ADC linkers, more sophisticated and biocompatible strategies are employed that do not involve chloromethylation in this manner. These often involve multi-step syntheses using well-defined building blocks to construct linkers with specific cleavage sites (e.g., enzyme-cleavable peptides, pH-sensitive hydrazones).
Conclusion
This compound is a powerful but perilous reagent that has played a significant role in the history of organic synthesis. Its utility in chloromethylation and polymer crosslinking is well-documented, as exemplified by the synthesis of Merrifield resin. However, its severe carcinogenicity necessitates extreme caution and has rightfully led to its replacement in most modern applications, especially in the pharmaceutical industry. The protocols provided herein are for informational and historical purposes and underscore the importance of prioritizing safety and adopting greener, less hazardous chemical practices in contemporary research and development. For professionals in drug development, the focus has decisively shifted to more sophisticated and safer synthetic methodologies that offer greater control and biocompatibility, rendering the use of this compound obsolete for these applications.
References
- 1. canada.ca [canada.ca]
- 2. CN115215967A - Merrifield resin and preparation method and application thereof - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. Merrifield resin - Wikipedia [en.wikipedia.org]
- 6. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 7. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Application Notes and Protocols: Bis(chloromethyl) ether as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(chloromethyl) ether (BCME), with the chemical formula (ClCH₂)₂O, is a highly reactive bifunctional alkylating agent.[1] Historically, it has been employed as a potent crosslinking agent in polymer chemistry. Its primary utility lies in its ability to form stable methylene (B1212753) bridges between polymer chains, significantly altering the material's properties. BCME is particularly effective for the chloromethylation of aromatic polymers, a key step in the synthesis of materials like ion-exchange resins.[2][3] Other historical applications include the crosslinking of cellulose, surface treatment of vulcanized rubber to enhance adhesion, and the manufacture of flame-retardant fabrics.[3][4]
EXTREME HAZARD WARNING: CARCINOGEN
This compound is a confirmed and regulated human carcinogen with high acute toxicity.[1][5][6][7] Chronic inhalation exposure has been strongly linked to an increased risk of lung cancer.[2][8] It is classified as an extremely hazardous substance.[1] All handling and experimental procedures involving BCME must be conducted under the strictest safety protocols, including the use of a certified fume hood or glove box, appropriate personal protective equipment (PPE), and in a regulated area designated for carcinogen use.[2][9] Users must be thoroughly trained and familiar with the Safety Data Sheet (SDS) before commencing any work.[6][9][10]
Mechanism of Action: Friedel-Crafts Alkylation
BCME crosslinks aromatic polymers via a Friedel-Crafts alkylation reaction. In the presence of a Lewis acid catalyst (e.g., SnCl₄ or AlCl₃), the highly reactive chloromethyl groups on BCME act as electrophiles, attacking the electron-rich aromatic rings of the polymer backbone (such as polystyrene).[11][12] This results in the formation of a stable, covalent methylene ether bridge (-CH₂-O-CH₂-) between two polymer chains, creating a robust three-dimensional network.
Caption: Friedel-Crafts alkylation mechanism for polymer crosslinking with BCME.
Applications
The primary industrial application of BCME has been in the functionalization of styrene-divinylbenzene (PS-DVB) copolymers to produce anion exchange resins.[3][13][14] The chloromethylation step introduces reactive chloromethyl groups onto the polymer matrix, which are then aminated (e.g., with trimethylamine (B31210) or dimethylamine) to create quaternary ammonium (B1175870) or tertiary amine functional groups, respectively.[12][13] These functionalized resins are critical in water treatment, purification processes, and as pharmaceutical excipients.[15][16]
Quantitative Data on Crosslinking
The degree of crosslinking significantly impacts the physicochemical properties of the resulting polymer. While extensive quantitative tables for BCME are scarce due to its hazardous nature, the following tables summarize the expected effects based on established principles and data from related processes.
Table 1: Impact of BCME Crosslinking on Polymer Properties
| Property | Effect of Increased Crosslinking | Rationale |
|---|---|---|
| Thermal Stability | Increases | The rigid 3D network restricts thermal motion of polymer chains, increasing the energy required for decomposition.[11] |
| Solubility | Decreases | Covalent crosslinks prevent polymer chains from dissolving in solvents; the material will swell instead.[12] |
| Mechanical Strength | Increases | The network structure enhances tensile strength, stiffness, and resistance to deformation. |
| Chemical Resistance | Increases | The dense network limits the penetration of chemical agents, protecting the polymer backbone. |
| Swelling Degree | Decreases | A higher crosslink density restricts the uptake of solvent into the polymer matrix. |
Table 2: Example of Chloromethylation Efficiency
| Polymer Substrate | Crosslinking/Functionalization Agent | Catalyst | Resulting Chlorine Content | Reference |
|---|---|---|---|---|
| Polystyrene-divinylbenzene (PS-DVB) microspheres | Formaldehyde, Methanol (B129727), Chlorosulfonic Acid* | Not specified | 14.67% | [16] |
Note: This process generates chloromethylating agents in situ, analogous to using BCME.
Experimental Protocols
WARNING: These protocols are intended for qualified researchers in a controlled laboratory setting equipped to handle extremely hazardous and carcinogenic materials. Adherence to all institutional and governmental safety regulations is mandatory.
Protocol 1: Chloromethylation of Polystyrene-Divinylbenzene (PS-DVB) Beads
This protocol describes a general procedure for the functionalization of PS-DVB beads, a precursor step for creating anion exchange resins.
Materials:
-
Macroporous PS-DVB copolymer beads
-
This compound (BCME)
-
Swelling agent (e.g., cyclohexane, 1,2-dichloroethane)[14]
-
Lewis acid catalyst (e.g., anhydrous stannic chloride (SnCl₄) or aluminum chloride (AlCl₃))[12]
-
Methanol (for quenching and washing)
-
Deionized water
Procedure:
-
Polymer Swelling: In a designated chemical reactor within a fume hood, suspend the PS-DVB beads in a suitable swelling agent. The amount of solvent should be sufficient to create a stirrable slurry (e.g., 5-10 times the weight of the copolymer).[14] Allow the beads to swell for 1-2 hours at room temperature with gentle agitation.
-
Catalyst Addition: Cool the slurry in an ice bath. Slowly add the Lewis acid catalyst (e.g., 0.1-0.5 molar equivalents relative to styrene (B11656) units) to the stirred slurry.
-
BCME Addition: Carefully and slowly add this compound (1.5-2.5 times the weight of the copolymer) to the reaction mixture, maintaining the low temperature.[14]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 20-50°C) for several hours (4-12 hours), monitoring for changes in viscosity or bead appearance.
-
Quenching: Upon completion, cool the mixture and cautiously quench the reaction by slowly adding methanol to decompose the catalyst and any unreacted BCME.
-
Purification: Filter the resulting chloromethylated beads. Wash them extensively with methanol and then with deionized water until the washings are neutral.
-
Drying: Dry the functionalized beads in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: Experimental workflow for the chloromethylation of PS-DVB beads.
Characterization and Analysis
The success of the crosslinking reaction and its impact on the polymer can be evaluated using several analytical techniques. The relationship between the amount of crosslinker used and the final properties is critical for material design.
Caption: Logical relationship between BCME concentration and polymer properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of chloromethyl groups (C-Cl stretch) and the formation of ether linkages.
-
Elemental Analysis / Mohr Method: To quantify the chlorine content, which provides a measure of the degree of functionalization.[16]
-
Swelling Tests: To determine the crosslink density by measuring the amount of solvent absorbed by the polymer. A lower swelling index indicates a higher degree of crosslinking.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to measure changes in thermal stability, such as an increase in the glass transition temperature (Tg) or decomposition temperature.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0237 - this compound [inchem.org]
- 6. purolite.com [purolite.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. askthenerd.com [askthenerd.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. US5523327A - Process for preparing ion exchange resins by chloromethylation of crosslinked styrene copolymers in the presence of saturated hydrocarbon swelling agents - Google Patents [patents.google.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Synthesis of a novel pharmaceutical excipient: An anion exchange resin [jcps.bjmu.edu.cn]
Application Notes and Protocols for the Analytical Determination of Bis(chloromethyl) Ether in Air
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of bis(chloromethyl) ether (BCME), a potent occupational carcinogen, in ambient air. The protocols described herein are based on established methods from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), ensuring robust and reliable results.
Introduction
This compound is a highly volatile and reactive compound. Due to its carcinogenic nature, monitoring its presence in workplace and laboratory environments is critical. The analytical methods detailed below provide the necessary sensitivity and selectivity for the determination of BCME at trace levels. The primary methods involve air sampling using impinger/bubbler systems with a derivatizing agent, followed by analysis using Gas Chromatography with either an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS). An alternative sampling method using sorbent tubes for GC-MS analysis is also presented.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described in this document.
| Parameter | OSHA Method 10 (GC-ECD) | GC-MS Method |
| Limit of Detection (LOD) | 0.05 ng per injection[1] | Lower ppb level[1] |
| Limit of Quantification (LOQ) | 1 µg/m³ (analytical method only)[1] | Not explicitly stated, but quantifiable at lower ppb levels[1] |
| Working Range | 0.5 to 2 ppb (for a 50 L air sample)[1] | Not explicitly stated |
| Precision (Coefficient of Variation) | 0.057 (for a 50 L air sample over a concentration range of 0.5 to 2 ppb)[1] | Not explicitly stated |
| Accuracy (Recovery) | Must be within ±25% of the true value at the 95% confidence level[1] | High recovery from sorbent tubes[1] |
Experimental Protocols
Method 1: OSHA Method 10 - Derivatization with GC-ECD Analysis
This method involves sampling air through a series of impingers containing a derivatizing solution. BCME reacts with 2,4,6-trichlorophenol (B30397) to form a stable derivative that is then extracted and analyzed by GC-ECD.
-
Apparatus:
-
Personal sampling pump capable of operating at 0.5 L/min.
-
Two midget fritted glass bubblers (impingers) in series.
-
Connecting tubing.
-
-
Reagents:
-
Derivatizing Reagent: Dissolve 16 g of 2,4,6-trichlorophenol and 4.4 g of sodium methoxide (B1231860) in 1 L of methanol.[1][2]
-
-
Procedure:
-
Add 10 mL of the derivatizing reagent to each midget fritted glass bubbler.[1]
-
Connect the two bubblers in series to the sampling pump.
-
Calibrate the sampling pump to a flow rate of 0.5 L/min.
-
After sampling, disconnect the bubblers and seal them for transport to the laboratory.
-
-
Apparatus:
-
Scintillation vials (20 mL).
-
Pipettes.
-
-
Procedure:
-
Transfer the contents of each bubbler to a separate 20-mL scintillation vial.
-
Add a known volume of hexane to each vial for extraction of the derivative.
-
Shake the vials vigorously to ensure complete extraction.
-
Allow the layers to separate and collect the hexane layer for analysis.
-
-
Instrument Conditions:
-
Calibration:
-
Prepare a series of calibration standards by spiking known amounts of BCME into the derivatizing solution and extracting with hexane, following the same procedure as the samples.
-
Inject the standards into the GC-ECD to generate a calibration curve.
-
-
Analysis:
-
Inject an aliquot of the hexane extract from the samples into the GC-ECD.
-
Identify the BCME derivative peak based on its retention time.
-
Quantify the amount of BCME in the sample using the calibration curve.
-
Method 2: Sorbent Tube Sampling with GC-MS Analysis
This method provides an alternative to impinger sampling and offers the high selectivity and confirmatory capability of mass spectrometry.
-
Apparatus:
-
Personal sampling pump.
-
Sorbent tubes packed with Porapak Q.[1]
-
-
Procedure:
-
Connect a Porapak Q sorbent tube to a calibrated personal sampling pump.
-
Sample a known volume of air.
-
After sampling, cap the sorbent tube and transport it to the laboratory.
-
-
Apparatus:
-
Gas chromatograph with a thermal desorber.
-
-
Procedure:
-
Place the sorbent tube in the thermal desorber of the GC.
-
The trapped BCME is thermally desorbed directly onto the GC column.
-
-
Instrument Conditions:
-
Gas Chromatograph: Capable of temperature programming.
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode.
-
Column: A suitable capillary column for the separation of volatile organic compounds.
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector (or transfer line from thermal desorber): To be optimized.
-
GC Oven Program: To be optimized for the specific column and analytes.
-
MS Transfer Line: To be optimized.
-
Ion Source: To be optimized.
-
-
-
Calibration:
-
Prepare calibration standards by injecting known amounts of BCME onto sorbent tubes and analyzing them by thermal desorption-GC-MS.
-
Generate a calibration curve based on the response of the target ions for BCME.
-
-
Analysis:
-
Analyze the sample sorbent tubes using the established TD-GC-MS method.
-
Identify BCME based on its retention time and the presence of characteristic ions in the mass spectrum.
-
Quantify the amount of BCME using the calibration curve.
-
Visualizations
Caption: Workflow for BCME analysis using GC-ECD.
Caption: Workflow for BCME analysis using GC-MS.
References
Application Note: Quantitative Analysis of Bis(chloromethyl) ether (BCME) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(chloromethyl) ether (BCME) is a potent, volatile, and carcinogenic alkylating agent.[1][2][3] Due to its significant health risks, sensitive and specific analytical methods are required for its detection and quantification in various matrices, particularly in air samples from occupational and environmental settings.[3][4] Gas chromatography-mass spectrometry (GC-MS) has emerged as a gold-standard technique for this purpose, offering high sensitivity and specificity.[5][6] This application note provides a detailed protocol for the analysis of BCME using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle of the Method
This method involves the collection of airborne BCME on a solid sorbent, followed by thermal or solvent desorption and analysis by GC-MS. The gas chromatograph separates BCME from other volatile organic compounds based on its boiling point and interaction with the stationary phase of the analytical column. The mass spectrometer then ionizes the eluted BCME, and the resulting mass spectrum provides a unique fragmentation pattern for unambiguous identification and quantification.
Experimental Protocols
Air Sampling and Sample Preparation
A common method for air sampling involves drawing a known volume of air through a sorbent tube.[4]
Materials:
-
Sorbent tubes packed with Porapak™ Q or a similar porous polymer.
-
Personal or area air sampling pump with a calibrated flow rate.
-
Glass vials with PTFE-lined septa.
-
Hexane (B92381) (or other suitable solvent), high-purity.
-
Internal standard (IS) solution (e.g., deuterated BCME or a compound with similar chromatographic behavior).
Protocol:
-
Sampling:
-
Connect the sorbent tube to the sampling pump.
-
Draw air through the tube at a calibrated flow rate (e.g., 0.1 to 1 L/min) for a specified time to collect a known volume of air.
-
After sampling, seal the ends of the sorbent tube.
-
-
Sample Desorption (Solvent Extraction):
-
Carefully break open the sorbent tube and transfer the contents to a clean glass vial.
-
Add a precise volume of hexane (e.g., 1 mL) to the vial.
-
Spike the solution with an appropriate internal standard.
-
Seal the vial and gently agitate for a defined period (e.g., 30 minutes) to ensure complete desorption of BCME.
-
Allow any solid particles to settle.
-
Transfer an aliquot of the hexane extract to an autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of BCME. These may need to be optimized for specific instrumentation and analytical requirements.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 200 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35-150 |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
| Characteristic Ions | m/z 79, 81, 49 (Quantification ion: m/z 79) |
Quantitative Data and Method Validation
A full method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized in Table 2.
Table 2: Typical Quantitative Performance Data for BCME Analysis by GC-MS
| Parameter | Typical Value/Range | Description |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | The lowest concentration of analyte that can be reliably detected, typically determined as a signal-to-noise ratio of 3.[7] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | The lowest concentration of analyte that can be accurately and precisely quantified, often determined as a signal-to-noise ratio of 10.[7] |
| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a specific concentration range.[8] |
| Calibration Range | 1 - 100 µg/L | The range of concentrations over which the method is linear. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results. |
| Accuracy/Recovery (%) | 80 - 120% | The percentage of the true amount of analyte that is detected by the analytical method.[9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for BCME analysis by GC-MS.
Signaling Pathway of BCME-Induced Carcinogenesis
References
- 1. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 3. datapdf.com [datapdf.com]
- 4. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and estimation of bis(chloromethyl)ether in air by gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. canada.ca [canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Explanation of Recovery and Linearity [quansysbio.com]
Application Notes and Protocols: The Use of Bis(chloromethyl) ether in the Manufacturing of Ion-Exchange Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bis(chloromethyl) ether (BCME) in the synthesis of ion-exchange resins. The primary focus is on the chloromethylation of styrene-divinylbenzene (S-DVB) copolymers, a critical step in producing strong and weak base anion-exchange resins.
Introduction
This compound is a highly reactive chloroalkylating agent historically used in the chemical synthesis of various products, including ion-exchange resins.[1] Its primary application in this field is to introduce chloromethyl groups (-CH₂Cl) onto an inert polymer backbone, typically polystyrene crosslinked with divinylbenzene.[2] These chloromethylated sites serve as reactive intermediates for subsequent functionalization, most commonly through amination, to create the desired ion-exchange sites.[3] The resulting anion-exchange resins are pivotal in numerous applications, including water treatment, catalysis, and pharmaceutical purification.
While effective, BCME is an extremely hazardous substance and a potent human carcinogen.[1][4] Its industrial production in most countries ceased in the early 1980s.[1] Modern methods often generate the less hazardous chloromethyl methyl ether (CMME) in situ to reduce risks, although it should be noted that BCME is a known impurity in technical-grade CMME.[1][5][6] The protocols outlined below are based on established methodologies and must be performed with an exhaustive understanding of the associated hazards.
CRITICAL SAFETY WARNING: Handling this compound
DANGER: this compound is classified as a highly flammable liquid and a potent human carcinogen that is fatal if inhaled and toxic in contact with skin.[1][4][7] There may be no safe level of exposure.[4] All handling and use of this chemical must be conducted with extreme caution under strict safety protocols.
-
Engineering Controls : All work must be performed in a certified chemical fume hood or, preferably, a glove box to avoid any possibility of inhalation.[8] The work area must be well-ventilated and equipped with explosion-proof electrical and lighting equipment.[9]
-
Personal Protective Equipment (PPE) : AVOID ALL SKIN AND RESPIRATORY CONTACT.[8]
-
Respiratory Protection : A self-contained breathing apparatus (SCBA) or a supplied-air respirator is mandatory.[9] Standard air-purifying respirators are not sufficient.
-
Gloves : Use protective gloves made of multi-layer materials (e.g., 4H, Saranex).[8] No single glove material is impervious; check breakthrough times and consider double-gloving.
-
Eye Protection : Approved safety goggles and a full-face shield are required.[8]
-
Body Protection : Wear a chemically resistant suit or lab coat and closed-toe shoes.[9]
-
-
Handling and Storage : Store in a cool, dry, well-ventilated, and locked location away from heat, sparks, and open flames.[8] Keep containers tightly sealed.[7] Prevent electrostatic charges.[7]
-
Emergency Procedures : In case of inhalation, move the exposed person to fresh air immediately and seek prompt medical attention.[8] If skin contact occurs, immediately wash with soap and water and remove contaminated clothing.[8][9] In case of fire, use water spray, foam, or CO₂; be aware that poisonous gases, including hydrochloric acid, are produced in a fire.[4]
Table 1: Safety and Handling of this compound
| Parameter | Information | Source(s) |
| Signal Word | Danger | [7][9] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH330: Fatal if inhaledH311: Toxic in contact with skinH350: May cause cancer | [7] |
| Primary Hazards | Potent Carcinogen, Highly Toxic, Flammable | [1][4] |
| OSHA Exposure Limit | No established limit; regulated as one of 13 carcinogens | [4] |
| ACGIH TLV (8-hr TWA) | 0.001 ppm | [4] |
| Storage | Cool, dry, ventilated, locked area away from ignition sources | [8] |
| Spill Cleanup | Use absorbent, non-combustible material. Personnel must have full respiratory and liquid contact protection. | [7][8] |
Synthesis Pathway and Experimental Workflow
The manufacturing process involves three main stages: swelling of the polymer beads, chloromethylation to introduce functional sites, and amination to create the ion-exchange resin.
Caption: General workflow for synthesizing anion-exchange resins.
The core of the process is the Friedel-Crafts alkylation of the aromatic rings of the polystyrene backbone.
Caption: Chemical pathway for resin synthesis via chloromethylation.
Experimental Protocols
Protocol 1: Chloromethylation of S-DVB Copolymer
This protocol describes the chloromethylation of S-DVB beads using a Friedel-Crafts catalyst. This procedure is adapted from methodologies described in U.S. patents.[3][10]
Materials:
-
Styrene-divinylbenzene copolymer beads (e.g., 4-8% DVB crosslinking).[10]
-
Swelling agent (e.g., cyclohexane, methylene (B1212753) chloride).[3][10]
-
Chloromethylating agent: Chloromethyl methyl ether (CMME) is often used as a safer alternative to pure BCME.[3][10]
-
Friedel-Crafts Catalyst (anhydrous): Zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or aluminum chloride (AlCl₃).[10]
-
Methanol (B129727) for washing.[3]
Equipment:
-
Jacketed glass reactor with a flat blade stirrer, thermometer, temperature controller, dropping funnel, and water-cooled condenser.[10]
-
Filtration apparatus.
-
All equipment must be operated within a certified fume hood or glove box.
Procedure:
-
Charge the reactor with the anhydrous catalyst (e.g., 85 g ZnCl₂) and any co-catalyst (e.g., 1.4 g Fe₂O₃).[10]
-
Add the S-DVB copolymer beads (e.g., 200 g).[10]
-
Add the swelling agent (e.g., 500 mL of cyclohexane) and allow the beads to swell for at least 20 minutes without stirring.[10]
-
Begin stirring and add the chloromethylating agent (e.g., 400 g of chloromethyl methyl ether) dropwise via the addition funnel.[10]
-
Control the reaction temperature by circulating fluid through the reactor jacket. Heat the mixture to the target temperature (e.g., 40-50 °C) and hold for the specified duration (e.g., 6-10 hours).[10]
-
After the reaction period, cool the mixture and stop agitation.
-
Drain the liquid and wash the resulting chloromethylated beads with a suitable solvent like methanol to remove residual reactants.[3]
Table 2: Example Reaction Conditions for Chloromethylation
| Parameter | Condition 1 | Condition 2 |
| Copolymer | 200 g S-DVB (6% DVB) | 100 g S-DVB (5% DVB) |
| Swelling Agent | 500 mL Cyclohexane | 100 mL Methylene Chloride |
| Chloromethylating Agent | 400 g Chloromethyl methyl ether | 220 mL Chloromethyl methyl ether |
| Catalyst | 85 g Anhydrous ZnCl₂ + 1.4 g Fe₂O₃ | 51 g Zinc Chloride |
| Temperature | 40 - 50 °C | 40 °C |
| Reaction Time | 6 - 10 hours | 8 hours |
| Source | U.S. Patent 5,523,327[10] | U.S. Patent 4,225,677[3] |
Protocol 2: Amination of Chloromethylated S-DVB Copolymer
This protocol describes the conversion of the chloromethylated intermediate into a strong base anion-exchange resin.
Materials:
-
Chloromethylated S-DVB beads (from Protocol 1).
-
Deionized water.
-
Aminating agent (e.g., 25% aqueous trimethylamine (B31210) solution or dimethylethanolamine).[3][10]
-
Sulfuric acid (25%) for acidification.[10]
Equipment:
-
Three-necked flask with stirrer, thermometer, and temperature controller.[10]
Procedure:
-
To the reaction flask, add the chloromethylated beads (e.g., 100 g) and deionized water (e.g., 100 mL).[3]
-
While agitating, add the aminating agent (e.g., 72 g of 25% aqueous trimethylamine) dropwise.[3] Maintain the temperature between 25-30 °C during the addition.[3]
-
For other amines like dimethylethanolamine, the mixture may be heated to a higher temperature (e.g., 90 °C) and held for several hours.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a large volume of water (e.g., 800 mL) and acidify the mixture to pH 3 with 25% sulfuric acid.[10]
-
Filter the resin beads and wash thoroughly with deionized water until the washings are neutral.
Table 3: Example Reaction Conditions for Amination
| Parameter | Condition 1 (Strong Base) | Condition 2 (Weak Base) |
| Starting Material | 100 g Chloromethylated beads | 189 g Chloromethylated beads |
| Amine | 72 g Trimethylamine (25% aq. sol.) | 125 mL Dimethylethanolamine |
| Solvent | 100 mL Water | 250 mL Water |
| Temperature | 25 - 30 °C | Heated to 90 °C |
| Reaction Time | >3 hours | 2 hours at 90 °C |
| Source | U.S. Patent 4,225,677[3] | U.S. Patent 5,523,327[10] |
Protocol 3: Characterization of the Final Ion-Exchange Resin
The quality and performance of the synthesized resin are determined by its physical and chemical properties.
1. Determination of Ion-Exchange Capacity (Batch Method):
-
Principle : This method measures the total number of exchangeable functional groups per unit mass or volume of resin. For an anion exchanger in the chloride form, it is typically determined by displacing chloride ions with a strongly competing ion (e.g., nitrate) and titrating the released chloride.
-
Procedure :
-
Condition a known amount of resin (e.g., 10 mL) by washing thoroughly with deionized water.[11]
-
Place the resin in a flask and add a known volume of a standard solution with a high concentration of a competing ion (e.g., 1 M Sodium Nitrate).
-
Allow the mixture to equilibrate for several hours with agitation.[11]
-
Filter the solution to separate it from the resin beads.
-
Titrate the chloride ions in the filtrate with a standardized silver nitrate (B79036) solution using potassium chromate (B82759) as an indicator.
-
Calculate the capacity in milliequivalents per gram (meq/g) or per milliliter (meq/mL) of resin.
-
2. Physical Integrity Assessment:
-
Principle : The manufacturing process can cause some polymer beads to fracture. High physical integrity (i.e., a high percentage of whole, spherical beads) is crucial for good hydraulic performance in a column.
-
Procedure :
-
Take a representative sample of the wet resin.
-
Observe the sample under a low-power microscope.
-
Count the number of perfectly spherical beads and the number of cracked or broken fragments in a given field of view.
-
Calculate the percentage of spherical beads. A value of >90% is generally considered good.[10]
-
Table 4: Example Properties of Synthesized Anion-Exchange Resins
| Swelling Agent Used in Chloromethylation | Final Ion Exchange Capacity (meq/g) | Percent Spherical Beads | Source |
| Cyclohexane | 5.0 | 100% | U.S. Patent 5,523,327[10] |
| Cycloheptane | 3.8 | 93% | U.S. Patent 5,523,327[10] |
| Hexane | 3.9 | 100% | U.S. Patent 5,523,327[10] |
| Octane | 4.0 | 100% | U.S. Patent 5,523,327[10] |
| N/A (Methylene Chloride) | 3.95 (eq/kg) | Not Reported | U.S. Patent 4,225,677[3] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US4225677A - Process for the chloromethylation of polymers for the production of anionic exchange resins - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. patents.justia.com [patents.justia.com]
- 7. agilent.com [agilent.com]
- 8. purolite.com [purolite.com]
- 9. scribd.com [scribd.com]
- 10. US5523327A - Process for preparing ion exchange resins by chloromethylation of crosslinked styrene copolymers in the presence of saturated hydrocarbon swelling agents - Google Patents [patents.google.com]
- 11. diaion.com [diaion.com]
Application Notes and Protocols for Handling Bis(chloromethyl) ether in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Bis(chloromethyl) ether (BCME) is an extremely hazardous substance and a potent human carcinogen.[1][2] All handling must be performed by trained personnel in a designated and controlled laboratory setting, adhering strictly to all institutional and regulatory guidelines. This document provides a summary of safety protocols and should be used in conjunction with a comprehensive, site-specific risk assessment and Standard Operating Procedure (SOP).
Hazard Identification and Summary
This compound is a colorless, volatile liquid with a suffocating odor.[3][4] It is classified as a Class IB Flammable Liquid.[4] The primary route of occupational exposure is inhalation, though it can also be absorbed through the skin.[4] BCME is a known human carcinogen, with numerous studies demonstrating an increased risk of lung cancer, primarily small-cell carcinoma, in exposed workers.[2][5] Due to its carcinogenic properties, many organizations recommend "zero tolerance" or limiting exposure to the lowest feasible concentration.[1][5] BCME reacts with water or moist air to form hydrochloric acid and formaldehyde, which are also toxic and corrosive.[1][4]
Table 1: Summary of Key Hazards
| Hazard Type | Description |
| Carcinogenicity | Known human carcinogen (Group 1) by IARC; specifically linked to lung cancer.[1][2] |
| Acute Toxicity | Fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[6] Can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1] High exposure can lead to pulmonary edema, a medical emergency.[1] |
| Flammability | Highly flammable liquid and vapor.[6] Vapors are heavier than air and may travel to an ignition source and flash back.[1] |
| Reactivity | Reacts with water or moist air to produce toxic and corrosive byproducts (hydrochloric acid and formaldehyde).[1][4] Incompatible with strong acids and oxidizing agents.[1] |
Quantitative and Physical Data
Proper handling and emergency response require a clear understanding of the substance's physical properties and established exposure limits.
Table 2: Physical Properties and Exposure Limits for this compound
| Property | Value |
| CAS Number | 542-88-1[6] |
| Synonyms | BCME, Dichlorodimethyl ether, Chloromethyl ether[4] |
| Appearance | Colorless liquid with a suffocating, irritating odor[3][4] |
| Boiling Point | 106 °C (223 °F) |
| Flash Point | <19 °C (<66 °F) |
| Vapor Density | 4.0 (Air = 1) |
| Water Solubility | Decomposes[5] |
| ACGIH TLV (8-hr TWA) | 0.001 ppm[1][7] |
| NIOSH REL | Lowest Feasible Concentration[5] |
| OSHA PEL | Regulated under 29 CFR 1910.1003 (13 Carcinogens)[1] |
| Reportable Quantity (CERCLA) | 10 lbs (4.54 kg)[2][6] |
Protocols for Safe Handling and Storage
Due to the extreme hazards, all work with BCME must be meticulously planned and executed within designated areas equipped with the necessary safety controls.
Engineering controls are the most effective way to reduce exposure.[5]
-
Designated Area: All work with BCME must be conducted in a regulated, marked area with controlled access, as required by standards like the OSHA 13 Carcinogens Standard (29 CFR 1910.1003).[1][5]
-
Containment: All operations must be performed within a certified chemical fume hood or, preferably, a glove box to prevent the release of vapors into the laboratory.[3][5] Open vessel operations are prohibited.[5]
-
Ventilation: Local exhaust ventilation at the point of chemical release is critical.[5]
-
Safety Equipment: An eyewash station and an emergency safety shower must be readily accessible in the immediate work area.[7][8]
PPE is a secondary defense and must be used in conjunction with engineering controls.
Table 3: Required Personal Protective Equipment
| Body Part | Equipment Specification |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is required.[3] Personnel must be fit-tested and enrolled in a respiratory protection program.[5] |
| Hand | Use multi-layer laminate (e.g., 4H, Saranex) or butyl rubber gloves.[3][6] Nitrile gloves are not recommended for direct or prolonged contact.[6] Always check manufacturer compatibility data. |
| Eye/Face | Chemical safety goggles and a face shield are required.[3][8] |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8] |
-
Preparation:
-
Ensure the designated area, fume hood, and all equipment are clean and prepared.
-
Post warning signs indicating the hazards of BCME.[5]
-
Verify that the emergency eyewash and shower are functional.
-
Don the required PPE as specified in Table 3.
-
-
Handling:
-
Post-Handling & Decontamination:
-
Decontaminate all surfaces and equipment after use. A solution containing a basic organic amine, a surfactant, and an alkali-metal hydroxide (B78521) may be effective for decontaminating surfaces.[10]
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and arms thoroughly with soap and water after work is complete.[3]
-
-
Waste Disposal:
-
Collect all BCME-contaminated waste (liquid and solid) in a dedicated, tightly sealed, and properly labeled hazardous waste container.[8]
-
Store the waste container in a designated, ventilated area, preferably within a fume hood, with secondary containment.[8][9]
-
Contact your institution's Environmental Health & Safety (EH&S) department for hazardous waste pickup.[8] Do not dispose of BCME down the drain.[1]
-
-
Store BCME in a cool, dry, well-ventilated, and designated area away from heat, sparks, and open flames.[3][9]
-
Ensure containers are tightly closed and protected against physical damage.[9]
-
Isolate from incompatible materials such as water, strong acids, and oxidizing agents.[1]
-
The storage location must be clearly labeled with the chemical name and appropriate hazard warnings.[9]
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
-
Small Spill (<100 mL, inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like vermiculite, dry sand, or earth.[1][3]
-
Collect the absorbent material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[1][8]
-
Wipe the area clean and decontaminate the surface.
-
Report the incident to the lab supervisor and EH&S.
-
-
Large Spill (>100 mL or any spill outside a fume hood):
-
EVACUATE the laboratory immediately.[1]
-
Alert others to evacuate and activate the nearest fire alarm.
-
Close the laboratory doors to contain the vapors.
-
Call emergency services (911) and your institution's EH&S department from a safe location.
-
Provide details of the chemical spilled.
-
Do not re-enter the area until cleared by emergency responders.
-
Effects of exposure may be delayed; seek medical attention immediately after any exposure.[3]
-
Inhalation: Move the exposed person to fresh air at once.[3] If breathing has stopped, perform artificial respiration.[3] Get immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[4][9] Get immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids.[1][3] Remove contact lenses if present.[1] Get immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink large volumes of water to dilute the chemical.[3][8] Get immediate medical attention.[3]
Visualized Workflows
The following diagrams illustrate the required workflows for handling BCME and responding to emergencies.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response flowchart for a this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. purolite.com [purolite.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether [cdc.gov]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. agilent.com [agilent.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
Application of Bis(chloromethyl) ether in textile and rubber industries
WARNING: EXTREME HEALTH HAZARD
Bis(chloromethyl) ether (BCME) is a potent, confirmed human carcinogen with extreme toxicity.[1][2][3] Its industrial production and use have been almost entirely phased out globally under strict regulations.[4][5] The information provided herein is for historical and educational purposes only and is not an endorsement or protocol for its use. All contact with this substance should be avoided; its use in a research or industrial setting is prohibited in many jurisdictions and requires extraordinary safety precautions and regulatory approval where permitted.[3][6]
Application Notes: Historical Use of this compound
This compound (BCME) is a highly reactive bifunctional alkylating agent.[2] Its historical applications in the textile and rubber industries stemmed from its ability to crosslink polymer chains, thereby modifying the material's physical properties.[4][7] These applications were discontinued (B1498344) due to the discovery of its profound carcinogenicity.[2][8]
Textile Industry: Crease-Resistant Finishing of Cellulosic Fabrics
Historically, BCME was used to impart crease resistance to cotton and other cellulosic fabrics.[6][9] The crosslinking of cellulose (B213188) chains reduces the slippage of polymers past one another and diminishes the ability of hydrogen bonds to reform in a wrinkled state, thus improving the fabric's dimensional stability.
Mechanism of Action: The two chloromethyl groups on BCME act as reactive sites. In the presence of a suitable catalyst and heat, BCME can form stable ether linkages with the hydroxyl groups on adjacent cellulose polymer chains. This creates a permanent three-dimensional network within the fiber structure, enhancing wrinkle recovery.
Rubber Industry: Surface Treatment for Adhesion
BCME was formerly used for the surface treatment of vulcanized rubber to increase its adhesion to other materials.[2][7] This application was crucial for manufacturing composite materials where rubber needed to be strongly bonded to fabrics or metals.
Mechanism of Action: The treatment created a chemically modified, reactive surface on the otherwise inert vulcanized rubber. The highly reactive chloromethyl groups would graft onto the rubber surface, providing active sites for subsequent covalent bonding with adhesives or other polymers. This process significantly improved the strength and durability of the adhesive bond.
Quantitative Data (Illustrative Historical Parameters)
Specific quantitative data from modern, peer-reviewed sources for these historical processes are unavailable due to the cessation of BCME's use. The following table illustrates the key parameters that would have been controlled in such processes.
| Parameter | Textile Finishing (Cellulose Crosslinking) | Rubber Surface Treatment |
| BCME Concentration | Typically a low percentage in a solvent bath | Applied in solution or as a vapor |
| Catalyst | Lewis acids or proton acids | Often initiated by heat or UV light |
| Solvent | Organic solvents (e.g., dioxane, THF) | Halogenated or aromatic solvents |
| Temperature | Curing step at elevated temperatures | Moderate to high temperatures |
| Time | Dependent on temperature and catalyst | Typically a short exposure time |
| Desired Outcome | Increased crease recovery angle | Increased surface energy/adhesion |
Experimental Protocols (Generalized Historical Procedures)
Disclaimer: The following generalized procedures are derived from the chemical principles of historical applications and are for educational purposes only. These experiments should not be attempted due to the extreme carcinogenic risk of BCME.
Protocol 1: Historical Crease-Resistant Finishing of Cotton (Hypothetical)
-
Fabric Preparation: A sample of scoured and bleached 100% cotton fabric is prepared.
-
Impregnation: The fabric is immersed in a solution containing BCME and a suitable catalyst in an appropriate organic solvent. This step must be performed in a sealed reaction vessel under negative pressure within a designated fume hood for carcinogens.
-
Padding: The fabric is passed through a padder to ensure even application of the finishing solution and to remove excess liquid.
-
Drying & Curing: The treated fabric is dried and then cured at a high temperature (e.g., 120-160°C) for several minutes. The heat facilitates the crosslinking reaction between BCME and the cellulose fibers.
-
Washing: The cured fabric is thoroughly washed with a neutralizing agent and rinsed multiple times to remove any unreacted chemicals and byproducts.
-
Analysis: The fabric is tested for crease recovery angle and tensile strength loss.
Protocol 2: Historical Surface Treatment of Vulcanized Rubber (Hypothetical)
-
Surface Cleaning: A sheet of vulcanized rubber is thoroughly cleaned with a solvent (e.g., isopropanol) to remove surface contaminants and mold-release agents.
-
BCME Application: The rubber is exposed to a solution of BCME in a volatile, non-reactive solvent. The application could be via dipping, spraying, or vapor deposition, all conducted within a sealed and ventilated enclosure.
-
Reaction: The treated rubber is heated for a defined period to initiate the grafting reaction of BCME onto the rubber surface.
-
Solvent Removal: The rubber is ventilated in a safe, controlled environment to allow for the complete evaporation of the solvent and removal of unreacted BCME.
-
Post-Treatment: The surface-modified rubber is now ready for the application of adhesives or for bonding to other substrates.
Modern Safer Alternatives
Due to the hazards of BCME, safer and effective alternatives have been developed and are now standard in the industry.
-
Textile Industry: For crease resistance, formaldehyde-free crosslinking agents such as polycarboxylic acids (e.g., citric acid, BTCA) and modified dimethylol dihydroxy ethylene (B1197577) urea (B33335) (DMDHEU) with ultra-low formaldehyde (B43269) content are widely used.[10][11][12]
-
Rubber Industry: Surface adhesion is now promoted using a variety of methods, including plasma treatment, corona discharge, and the use of primers and coupling agents (e.g., silanes) that are significantly safer than BCME.
References
- 1. nj.gov [nj.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound | Occupational Safety and Health Administration [osha.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 9. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Formaldehyde free crease resistant finishing of cotton fabric using citric acid [textiletoday.com.bd]
- 11. escholarship.org [escholarship.org]
- 12. Effect of Special Finishes on the Functional Properties of Cotton Fabrics [scirp.org]
Application Notes and Protocols for Bis(chloromethyl) ether as a Laboratory Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(chloromethyl) ether (BCME) is a highly reactive bifunctional alkylating agent that has historically served as a key reagent in various chemical syntheses. Its utility lies in its ability to introduce chloromethyl groups onto aromatic substrates and to act as a crosslinking agent for polymers. However, due to its classification as a potent human carcinogen, its use has been significantly curtailed. These application notes provide detailed protocols for specific, historically significant laboratory-scale reactions involving BCME, with a strong emphasis on the stringent safety precautions required. The information is intended for researchers who may encounter BCME in older literature or who are exploring historical synthetic routes. Due to its hazardous nature, the use of safer alternatives is strongly encouraged wherever possible.
Safety and Handling of this compound
DANGER: this compound is a known human carcinogen and is extremely toxic upon inhalation, ingestion, and skin contact. All manipulations involving BCME must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a full-face respirator with a suitable cartridge, chemically resistant gloves, and a lab coat. All equipment must be decontaminated after use. BCME is highly volatile and rapidly hydrolyzes in the presence of water to form hydrochloric acid and formaldehyde[1][2].
Chemical Reactions and Applications
This compound has been primarily utilized in two main areas of chemical synthesis: the chloromethylation of aromatic compounds and as a crosslinking agent for polymers. It has also been employed as a linker in the synthesis of specific molecules.
Chloromethylation of Aromatic Compounds
BCME is an effective reagent for the chloromethylation of a variety of aromatic substrates. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, often catalyzed by a Lewis acid.
A significant application of BCME has been in the preparation of Merrifield resin, a foundational tool in solid-phase peptide synthesis[3][4]. The process involves the chloromethylation of crosslinked polystyrene beads.
Experimental Protocol: Chloromethylation of Polystyrene
Materials:
-
Crosslinked polystyrene-divinylbenzene beads
-
This compound (BCME)
-
Anhydrous zinc chloride (ZnCl₂) or other suitable Lewis acid
-
Anhydrous solvent (e.g., chloroform, carbon tetrachloride)
-
Methanol
-
Hydrochloric acid (for washing)
-
Deionized water
Procedure:
-
Swell the polystyrene-divinylbenzene beads in an anhydrous solvent within a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
In a separate, dry flask, dissolve the Lewis acid catalyst (e.g., anhydrous zinc chloride) in a minimal amount of the anhydrous solvent.
-
Under vigorous stirring, slowly add the catalyst solution to the swollen polystyrene beads.
-
From the dropping funnel, add this compound to the reaction mixture at a controlled rate, maintaining the reaction temperature (typically room temperature or slightly elevated).
-
Allow the reaction to proceed with continuous stirring for a specified time to achieve the desired degree of chloromethylation. The reaction progress can be monitored by analyzing the chlorine content of the resin at different time intervals.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Filter the chloromethylated resin and wash it sequentially with the reaction solvent, dilute hydrochloric acid, and deionized water until the washings are neutral.
-
Dry the resin under vacuum to a constant weight.
Quantitative Data for Chloromethylation of Polystyrene
| Catalyst | Solvent | Reaction Time (hours) | Chlorine Content (%) | Reference |
| ZnCl₂ | Chloromethyl ether | 0.5 | 6.0 | [5] |
| ZnCl₂ | Chloromethyl ether | 4.75 | 10.7 | [5] |
| ZnCl₂ | Chloromethyl ether | 7 | 14.8 | [5] |
| AlCl₃ | Dichloromethane | 7 | Varies with aliquots | [1] |
Crosslinking of Polymers
The bifunctional nature of BCME makes it an effective crosslinking agent for various polymers, enhancing their mechanical and thermal properties. The reaction involves the formation of ether linkages between polymer chains.
Experimental Protocol: Crosslinking of Polymers with BCME
Materials:
-
Polymer with suitable functional groups for alkylation (e.g., aromatic rings)
-
This compound (BCME)
-
Lewis acid catalyst (e.g., SnCl₄)
-
Appropriate anhydrous solvent
Procedure:
-
Dissolve the polymer in a suitable anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add the Lewis acid catalyst to the polymer solution.
-
Slowly add this compound to the reaction mixture.
-
Heat the mixture to the desired reaction temperature and maintain it for a period sufficient to achieve the desired degree of crosslinking.
-
After cooling, precipitate the crosslinked polymer by adding a non-solvent.
-
Filter the polymer, wash it thoroughly with appropriate solvents to remove any unreacted reagents and catalyst, and dry it under vacuum.
Quantitative Data for Polymer Crosslinking
Data on specific yields for BCME-induced polymer crosslinking is sparse in recent literature due to the cessation of its use. However, historical applications include the crosslinking of cellulose (B213188) and the surface treatment of vulcanized rubber to improve adhesion[6].
Synthesis of Bis-pyridinium Oximes
BCME has been used as a linker in the synthesis of bis-pyridinium oximes, which are investigated as reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents[7][8].
Experimental Protocol: Synthesis of a Bis-pyridinium Oxime using BCME as a Linker
Materials:
-
This compound (BCME)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Dissolve pyridine-2-aldoxime in a suitable anhydrous solvent in a reaction flask.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours to allow for the formation of the bis-pyridinium salt.
-
The product, being a salt, will often precipitate from the reaction mixture.
-
Collect the precipitate by filtration, wash it with the reaction solvent, and dry it under vacuum.
-
The final product can be further purified by recrystallization.
Quantitative Data for Bis-pyridinium Oxime Synthesis
| Reactants | Solvent | Yield (%) | Reference |
| Pyridine-2-aldoxime, BCME | Acetonitrile | Not specified | [9] |
| 4-hydroxyiminomethylpyridinium, BCME | Not specified | Not specified | [7] |
Synthesis of this compound
For informational purposes, the following is a summary of a classic laboratory preparation of BCME. This synthesis should only be attempted by highly experienced chemists with appropriate containment facilities.
Experimental Protocol: Synthesis of this compound (from Organic Syntheses)
Materials:
-
Concentrated hydrochloric acid (37-38%)
-
Paraformaldehyde
-
Chlorosulfonic acid
-
40% Sodium hydroxide (B78521) solution
-
Anhydrous potassium carbonate
-
Anhydrous potassium hydroxide
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and immersed in an ice bath, combine concentrated hydrochloric acid and paraformaldehyde.
-
While maintaining the temperature below 10 °C, add chlorosulfonic acid dropwise over several hours.
-
Stir the mixture in the ice bath for several more hours and then allow it to come to room temperature.
-
Separate the layers and wash the upper organic layer with ice water.
-
Carefully neutralize the product by washing with a 40% sodium hydroxide solution, ensuring the temperature is kept low.
-
Separate the organic layer and dry it rapidly over potassium carbonate, followed by potassium hydroxide, while keeping the product cold.
-
Filter to remove the drying agents. The product can be used as is or further purified by distillation.
Yield Data for BCME Synthesis
| Scale | Crude Yield (%) | Distilled Yield (%) | Reference |
| Lab Scale | 76-81 | 72-76 | [10] |
| 72 moles paraformaldehyde | 87 | 85 | [10] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis and application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the chloromethylation of polystyrene.
Caption: Synthesis of a bis-pyridinium oxime using BCME.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. peptide.com [peptide.com]
- 3. Merrifield resin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design and synthesis of new bis-pyridinium oxime reactivators for acetylcholinesterase inhibited by organophosphorous nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Bis(chloromethyl) Ether Decomposition: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with bis(chloromethyl) ether (BCME). The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the decomposition of BCME, offering detailed experimental protocols and data to ensure safe and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: this compound (BCME) primarily decomposes through two main pathways: hydrolysis and photolysis.
-
Hydrolysis: In the presence of water, BCME rapidly hydrolyzes to form formaldehyde (B43269) and hydrogen chloride (HCl) .[1][2]
-
Photolysis: In the atmosphere, BCME is degraded by photochemically-generated hydroxyl radicals.[1] This process yields chloromethyl formate (B1220265) , formaldehyde , and HCl .
Q2: How fast does this compound decompose in water?
A2: BCME undergoes rapid hydrolysis in aqueous environments. The half-life of BCME in water at 20°C is approximately 38 seconds.[2]
Q3: My experimental results show incomplete decomposition of BCME in a sealed aqueous system. Why is this happening?
A3: In a sealed vessel where the decomposition products (formaldehyde and HCl) cannot dissipate, an equilibrium can be established. Under such laboratory conditions, approximately 80% of the BCME will rapidly hydrolyze, while about 20% may remain.[1] To drive the reaction to completion, ensure that the system allows for the removal or neutralization of the products.
Q4: What analytical techniques are recommended for monitoring BCME and its decomposition products?
A4: For the analysis of the parent compound and its degradation products, the following methods are recommended:
-
This compound (BCME): Gas chromatography-mass spectrometry (GC-MS) or gas chromatography with electron capture detection (GC-ECD) are suitable for quantifying BCME.[2]
-
Formaldehyde: Due to its weak chromophore, direct analysis is challenging. Derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by high-performance liquid chromatography (HPLC) with UV detection is a common and reliable method.[3][4] Spectrophotometric methods, such as those using acetylacetone (B45752) or chromotropic acid, are also effective.[5]
-
Hydrogen Chloride (HCl): The resulting chloride ions can be quantified using ion chromatography or potentiometric titration.
-
Chloromethyl Formate: GC-MS is the preferred method for the identification and quantification of this photolytic product.
Troubleshooting Guides
Issue 1: Inconsistent Kinetic Data in Hydrolysis Studies
| Potential Cause | Troubleshooting Step |
| Inadequate Temperature Control | The hydrolysis of BCME is temperature-dependent. Use a constant-temperature water bath to maintain the reaction vessel at a stable temperature (e.g., 20 ± 0.1 °C). |
| Inhomogeneous Solution | BCME has low water solubility. Ensure rapid and uniform mixing upon introduction of BCME into the aqueous medium. A high-speed stirrer or vortex mixer can be used for initial mixing. |
| Delayed Quenching of Reaction | The rapid hydrolysis rate requires precise timing of sample quenching. Prepare quenching solutions (e.g., a suitable organic solvent or a derivatizing agent for formaldehyde) in advance and add them at exact time intervals. |
| pH Fluctuation | The formation of HCl will decrease the pH of the solution, which can affect the hydrolysis rate. If studying the kinetics at a specific pH, use a buffered solution. |
Issue 2: Low or No Detection of Photolysis Products
| Potential Cause | Troubleshooting Step |
| Inappropriate Light Source | The photolysis of BCME is initiated by hydroxyl radicals, which are typically generated by the photolysis of ozone or other precursors in the presence of UV light. Ensure your experimental setup includes a suitable UV lamp (e.g., a mercury lamp) and a source of hydroxyl radical precursors. |
| Leaks in the Gas-Phase Reactor | Leaks can lead to the loss of reactants and products. Thoroughly check the experimental setup for any leaks before starting the experiment. |
| Inefficient Trapping of Products | The gaseous products need to be efficiently trapped for analysis. Use a series of impingers containing appropriate solvents or derivatizing agents. For example, pass the effluent gas through a DNPH solution to trap formaldehyde. |
| Adsorption of Analytes to Surfaces | BCME and its products can adsorb to the surfaces of the reactor and transfer lines. Use inert materials like Teflon or glass and consider passivating the surfaces before the experiment. |
Quantitative Data Summary
Table 1: Hydrolysis Kinetics of this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 38 seconds | 20°C in water | [2] |
| Hydrolysis Rate Constant (k) | 0.018 s⁻¹ | 20°C in water | [1] |
Table 2: Decomposition Products of this compound
| Decomposition Pathway | Primary Products | Analytical Method |
| Hydrolysis | Formaldehyde, Hydrogen Chloride | HPLC-UV (after DNPH derivatization), Ion Chromatography |
| Photolysis | Chloromethyl formate, Formaldehyde, Hydrogen Chloride | GC-MS, HPLC-UV (after DNPH derivatization), Ion Chromatography |
Experimental Protocols
Protocol 1: Kinetic Study of this compound Hydrolysis
This protocol outlines a method to determine the hydrolysis rate of BCME in an aqueous solution.
1. Materials and Reagents:
- This compound (reagent grade)
- Deionized water (HPLC grade)
- Constant temperature water bath
- Magnetic stirrer and stir bars
- Glass reaction vessels (e.g., 100 mL volumetric flasks)
- Micropipettes
- Quenching solution (e.g., ice-cold acetonitrile)
- Formaldehyde derivatizing agent (e.g., 2,4-dinitrophenylhydrazine solution)
- HPLC system with UV detector
2. Procedure:
- Equilibrate a known volume of deionized water in a reaction vessel in the constant temperature water bath (e.g., 20°C).
- Prepare a stock solution of BCME in a water-miscible, non-reactive organic solvent (e.g., acetone) to facilitate its dissolution in water.
- Initiate the reaction by injecting a small, known volume of the BCME stock solution into the stirred deionized water. Start a stopwatch immediately.
- At predetermined time intervals (e.g., 10, 20, 30, 60, 120 seconds), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
- For formaldehyde analysis, add the derivatizing agent to the quenched samples and allow the reaction to proceed as per the derivatization protocol.
- Analyze the derivatized samples by HPLC-UV to determine the concentration of formaldehyde at each time point.
- The concentration of unreacted BCME at each time point can be calculated by subtracting the concentration of BCME that has hydrolyzed (which is equimolar to the formaldehyde produced) from the initial BCME concentration.
- Plot the natural logarithm of the BCME concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k).
Protocol 2: Analysis of Vapor-Phase Photolysis Products
This protocol describes a general setup for studying the photolytic decomposition of BCME in the gas phase.
1. Materials and Equipment:
- Photochemical reactor (e.g., a quartz or Teflon bag reactor)
- UV light source (e.g., black lamps or a mercury arc lamp)
- Source of clean, dry air
- Humidifier to control the relative humidity of the air
- BCME vapor generation system (e.g., a syringe pump infusing liquid BCME into a heated block)
- Hydroxyl radical precursor source (e.g., ozone generator or nitrous acid bubbler)
- Gas sampling apparatus (e.g., gas-tight syringes, sorbent tubes)
- Impingers with trapping solutions (e.g., DNPH solution for formaldehyde)
- GC-MS system for analysis
2. Procedure:
- Assemble the photochemical reactor system in a well-ventilated fume hood.
- Flush the reactor with clean, dry air.
- Introduce a controlled flow of humidified air into the reactor.
- Introduce the hydroxyl radical precursor into the reactor.
- Introduce a constant, low concentration of BCME vapor into the reactor.
- Allow the system to equilibrate before turning on the UV lamps.
- Turn on the UV lamps to initiate the photochemical reaction.
- At various time intervals, collect gas-phase samples from the reactor using gas-tight syringes for direct GC-MS analysis or by drawing a known volume of the reactor's atmosphere through sorbent tubes or impingers.
- Analyze the collected samples to identify and quantify the decomposition products. For example, analyze the DNPH solution from the impingers by HPLC-UV for formaldehyde, and analyze the sorbent tubes or direct gas samples by GC-MS for chloromethyl formate and remaining BCME.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Photolysis pathway of this compound.
Caption: Experimental workflow for hydrolysis kinetics study.
References
Technical Support Center: Purification of Products Synthesized with Bis(chloromethyl) ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using the highly reactive and carcinogenic reagent, bis(chloromethyl) ether (BCME). This guide focuses on safely and effectively removing BCME and its byproducts from your desired reaction product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction where this compound (BCME) is used or generated?
A1: Besides unreacted starting materials and the desired product, common impurities include:
-
Excess this compound (BCME): A highly reactive and carcinogenic alkylating agent.
-
Hydrolysis Products: BCME rapidly hydrolyzes in the presence of water to form formaldehyde (B43269) and hydrochloric acid (HCl).[1] These can remain in the reaction mixture.
-
Side Products: In reactions like the Blanc chloromethylation, diarylmethane derivatives can form as byproducts.[2] Over-chloromethylation can also lead to di- and poly-chloromethylated products.[3]
Q2: My desired product is sensitive to base. How can I quench the reaction to remove BCME without degrading my product?
A2: If your product is base-sensitive, quenching with a strong base like aqueous ammonia (B1221849) should be avoided. Consider these alternatives:
-
Aqueous Workup with Mild Base: A gentle wash with a saturated aqueous solution of sodium bicarbonate can neutralize acidic byproducts and aid in the hydrolysis of BCME without being overly basic.[3]
-
Proceed to the Next Step: In some cases, it may be possible to carry the crude product, including BCME, into the next synthetic step where the reaction conditions (e.g., use of a nucleophile) will consume the BCME.[4] This strategy should be carefully evaluated for compatibility.
Q3: What are the primary safety concerns when purifying products from reactions involving BCME?
A3: The primary concern is exposure to the highly carcinogenic BCME. It is a potent alkylating agent and a lachrymator.[5] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including double gloves and a lab coat, must be worn. Due to its volatility, care should be taken to avoid inhalation of vapors.
Q4: Can I use distillation to purify my chloromethylated product from BCME?
A4: Vacuum distillation can be a viable method if your product is thermally stable and has a significantly different boiling point from BCME (boiling point of BCME is 104-105 °C at atmospheric pressure). However, many chloromethylated compounds are prone to decomposition at elevated temperatures.[3] Always perform distillation under reduced pressure to lower the required temperature and consider a small-scale trial first.
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | The reaction mixture contains surfactants or finely divided solids. The pH of the aqueous layer is not optimal. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. If the emulsion persists, filtration through a pad of Celite may be necessary. Adjusting the pH of the aqueous layer can also sometimes resolve emulsions. |
| Product seems to be hydrolyzing during workup. | The chloromethyl group on your product is sensitive to water or the pH of the aqueous wash. | Minimize the contact time with the aqueous phase. Use ice-cold water for washes and work quickly. Ensure any basic washes are done with a mild base (e.g., saturated sodium bicarbonate) and for a short duration. |
| Low recovery of the desired product. | The product has some solubility in the aqueous phase. The organic solvent used for extraction is not optimal. | Perform multiple extractions with smaller volumes of the organic solvent. If the product is suspected to be in the aqueous layer, a back-extraction can be performed after adjusting the pH. Ensure the chosen organic solvent is appropriate for your product's polarity. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Streaking or tailing of the product on the column. | The compound is interacting too strongly with the silica (B1680970) gel. The column is overloaded. The compound is not fully soluble in the eluent. | Deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine (B128534) to the eluent (if your product is stable to base). Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of eluent before loading.[4] |
| Product is co-eluting with an impurity. | The chosen eluent system does not provide adequate separation. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A gradient elution, where the polarity of the solvent is gradually increased, may provide better separation. |
| No product is eluting from the column. | The product has decomposed on the silica gel. The eluent is not polar enough. | Test the stability of your compound on a small amount of silica gel before performing chromatography. If it is unstable, an alternative purification method should be used. Gradually increase the polarity of the eluent to see if the product begins to move down the column.[4] |
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup for Base-Stable Products
This protocol is designed for the removal of BCME from a reaction mixture where the desired product is stable to basic conditions.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a 2 M aqueous solution of ammonia with vigorous stirring. An excess of ammonia should be used to ensure complete reaction with BCME.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. This ensures that all BCME is converted to less harmful, water-soluble derivatives.[3]
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Add an equal volume of water to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
1 M HCl to remove any basic organic byproducts.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying chloromethylated compounds from BCME and other impurities.
-
Preparation:
-
TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). A common starting point for chloromethylated aromatic compounds is a mixture of hexanes and ethyl acetate. The ideal Rf for the desired product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Data Presentation
Table 1: Physical Properties of BCME and a Common Chloromethylated Product
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 114.96 | 104-105 | 1.328 |
| Benzyl chloride | 126.58 | 179 | 1.100 |
Note: Data sourced from publicly available chemical databases.
Visualizations
Caption: General workflow for the purification of products from reactions involving BCME.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Bis(chloromethyl) ether (BCME) Crosslinking Reactions
Welcome to the technical support center for bis(chloromethyl) ether (BCME) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer troubleshooting for common issues encountered during experiments.
IMPORTANT SAFETY NOTICE: this compound (BCME) is a highly toxic and carcinogenic compound.[1][2][3][4] All handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[5][6][7] Ensure you are familiar with your institution's safety protocols for handling potent carcinogens before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BCME) and for what type of crosslinking is it used?
A1: this compound is a homobifunctional alkylating agent with the chemical formula (ClCH₂)₂O.[2] It has been historically used as a crosslinking agent in the manufacturing of ion-exchange resins and for crosslinking cellulose.[2][3][8] In a laboratory setting, it can be used to crosslink macromolecules by reacting with nucleophilic functional groups on amino acid side chains.
Q2: What is the mechanism of action for BCME crosslinking?
A2: BCME is an electrophilic compound where the two chloromethyl groups can react with nucleophiles, such as the primary and secondary amines of lysine, arginine, and histidine residues, as well as the thiol group of cysteine. The reaction proceeds via nucleophilic substitution, forming stable covalent bonds and crosslinking the molecules.
Q3: Why is BCME not as commonly used as other crosslinkers?
A3: Due to its high carcinogenicity and volatility, the use of BCME has been significantly reduced in most research and industrial settings.[2][3][4] Safer and effective alternative crosslinkers are now more commonly used. Its use is generally restricted to applications where its specific properties are essential and can be handled under strict safety controls.
Q4: What are the primary safety concerns when working with BCME?
A4: The primary safety concerns are its classification as a known human carcinogen, its high volatility, and its ability to be absorbed through inhalation, skin contact, and ingestion.[1][2][9] It is also highly flammable, and its vapors can form explosive mixtures with air.[7][9] BCME is rapidly hydrolyzed in water to form formaldehyde (B43269) and hydrochloric acid, which are also hazardous.[6][8][10]
Q5: How should I store and handle BCME?
A5: BCME should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][7] It should be kept in a tightly sealed container.[1] All handling must be performed in a designated area, such as a chemical fume hood, with appropriate safety measures in place.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Crosslinking Efficiency | BCME Degradation: BCME is highly susceptible to hydrolysis. | Always use a fresh solution of BCME. Ensure all solvents are anhydrous. |
| Suboptimal pH: The reaction efficiency is pH-dependent. | Optimize the reaction pH. Alkylating agents generally perform well at a pH range of 7-9. | |
| Insufficient BCME Concentration: The molar excess of the crosslinker may be too low. | Increase the molar excess of BCME. A starting point of 20- to 50-fold molar excess over the substrate is recommended for optimization. | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target for the crosslinker. | Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES. | |
| Protein Precipitation or Aggregation | Over-crosslinking: Excessive crosslinking can lead to large, insoluble complexes. | Reduce the concentration of BCME. Perform a titration to find the optimal concentration that provides efficient crosslinking without causing precipitation. |
| High Protein Concentration: Concentrated protein solutions are more prone to aggregation upon modification. | Perform the reaction at a lower protein concentration. | |
| Inappropriate Buffer Conditions: The buffer composition may not be optimal for maintaining protein solubility. | Optimize buffer conditions, including pH and ionic strength, to ensure the protein remains soluble. | |
| Non-specific Crosslinking | High BCME Concentration: An excessive amount of the crosslinker can lead to random, non-specific interactions. | Titrate the BCME concentration to the lowest effective level. |
| Prolonged Reaction Time: Extended reaction times can increase the likelihood of non-specific crosslinking. | Optimize the reaction time to capture specific interactions without allowing for random crosslinking events. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 114.95 g/mol | [2] |
| Boiling Point | 106 °C | [2][8] |
| Melting Point | -41.5 °C | [2] |
| Density | 1.33 g/cm³ | [2] |
| Vapor Pressure | 30 mmHg (at 22 °C) | [2] |
| Solubility in Water | Reacts (hydrolyzes) | [2] |
Table 2: Recommended Starting Conditions for BCME Crosslinking
| Parameter | Recommended Starting Range | Notes |
| Molar Excess (BCME:Substrate) | 20x to 100x | Titration is crucial to find the optimal ratio. |
| pH | 7.0 - 9.0 | Higher pH can increase the rate of hydrolysis. |
| Temperature | 4 - 25 °C | Lower temperatures can help control the reaction rate. |
| Incubation Time | 30 - 120 minutes | Optimization is necessary to balance efficiency and non-specific reactions. |
| Buffer System | PBS or HEPES | Avoid buffers with primary amines. |
Experimental Protocols
Hypothetical Protocol for Crosslinking Two Proteins (Protein A and Protein B) using BCME
Disclaimer: This is a hypothetical protocol and must be adapted and optimized for your specific system. All steps involving BCME must be performed in a certified chemical fume hood with appropriate safety precautions.
-
Sample Preparation:
-
Ensure both Protein A and Protein B are in an amine-free buffer (e.g., 1X PBS, pH 7.4) at a suitable concentration (e.g., 1-2 mg/mL).
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
BCME Solution Preparation:
-
Immediately before use, prepare a stock solution of BCME in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Caution: BCME is highly reactive and will hydrolyze in the presence of water.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine Protein A and Protein B at the desired molar ratio.
-
Add the freshly prepared BCME stock solution to the protein mixture to achieve the desired final molar excess. Gently vortex to mix.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinked Products:
-
Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species.
-
Further characterization can be performed using techniques such as Western blotting or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for BCME crosslinking.
Caption: Troubleshooting flowchart for low crosslinking efficiency.
References
- 1. agilent.com [agilent.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. purolite.com [purolite.com]
- 8. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ICSC 0237 - this compound [inchem.org]
- 10. canada.ca [canada.ca]
Addressing the instability of Bis(chloromethyl) ether in aqueous solutions
Welcome to the technical support center for Bis(chloromethyl) ether (BCME). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the inherent instability of BCME in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my BCME solution losing potency so quickly in an aqueous buffer?
A1: this compound undergoes rapid hydrolysis in the presence of water.[1][2][3] This reaction degrades BCME into formaldehyde (B43269) and hydrochloric acid (HCl), leading to a significant and fast loss of the active compound.[1][2][3][4] The half-life of BCME in water at 20°C is approximately 38 seconds.[2][3] Therefore, preparing stock solutions in aqueous buffers and storing them is not recommended.
Q2: What are the primary degradation products of BCME in water, and can they interfere with my experiment?
A2: The primary degradation products of BCME in aqueous solutions are formaldehyde and hydrochloric acid (HCl).[1][3][4][5] The formation of HCl will lower the pH of your solution, which could affect experimental conditions. Formaldehyde is a reactive compound that can also potentially interfere with biological experiments by cross-linking proteins and nucleic acids.
Q3: Can I prepare a stock solution of BCME in an organic solvent and dilute it into my aqueous experimental medium?
A3: Yes, this is the recommended approach. BCME is miscible with most organic solvents.[2] A common practice is to prepare a concentrated stock solution in a dry, aprotic organic solvent and then add it to the aqueous medium immediately before starting the experiment. This minimizes the time BCME is in contact with water, reducing degradation.
Q4: How can I confirm the concentration of BCME in my final aqueous solution?
A4: Due to its rapid hydrolysis, there are no standard analytical methods to directly measure BCME concentrations in water samples.[6] Analytical techniques are primarily available for air samples.[6] Therefore, it is crucial to rely on the accurate preparation of your stock solution in an organic solvent and the precise dilution into your aqueous medium just prior to use.
Q5: What safety precautions should I take when handling BCME?
A5: BCME is a potent carcinogen and should be handled with extreme caution in a regulated and designated area, preferably within a fume hood or glove box.[7][8] It is also a flammable liquid.[7] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9] Avoid inhalation of vapors and any skin contact.[7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no experimental effect | Rapid degradation of BCME in the aqueous medium. | Prepare a fresh stock solution of BCME in a dry, aprotic organic solvent. Add the stock solution to the aqueous experimental medium immediately before starting the experiment. |
| Unexpected changes in the pH of the experimental medium | Formation of hydrochloric acid (HCl) due to BCME hydrolysis. | If the experimental system is sensitive to pH changes, consider using a stronger buffering system. Account for the potential pH shift when designing the experiment. |
| Non-specific cellular toxicity or unexpected side effects | Presence of formaldehyde, a hydrolysis product of BCME. | Run a control experiment with formaldehyde at the expected concentration to determine its contribution to the observed effects. |
| Difficulty dissolving BCME in the aqueous medium | Low aqueous solubility of BCME. | While BCME is reported to dissolve in water, its reactivity can be limited by its low solubility in heterogeneous mixtures.[11] Using a co-solvent or ensuring vigorous mixing upon addition of the organic stock solution can aid in dispersion. |
Quantitative Data Summary
The stability of this compound in aqueous and other environments is summarized below.
| Parameter | Value | Conditions | Reference |
| Hydrolysis Half-life | ~38 seconds | 20°C in water | [2][3] |
| Hydrolysis Rate Constant | 0.018 s⁻¹ | 20°C in water | [1] |
| Atmospheric Half-life (Hydrolysis) | ~25 hours | 25°C, 80% relative humidity | [1] |
| Atmospheric Half-life (Reaction with OH radicals) | ~1.36 hours | - | [1] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Safety Precautions: All work must be conducted in a certified chemical fume hood. Full personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Solvent Selection: Use a dry, aprotic organic solvent such as anhydrous dioxane or a similar appropriate solvent.
-
Procedure: a. Allow the sealed vial of BCME to equilibrate to room temperature. b. In the fume hood, carefully open the vial. c. Using a calibrated microsyringe, draw the desired volume of BCME. d. Dispense the BCME into a known volume of the anhydrous organic solvent in a clean, dry glass vial. e. Seal the vial tightly with a PTFE-lined cap. f. Mix the solution thoroughly. g. Store the stock solution at the recommended temperature, protected from moisture.
Protocol 2: Dosing of this compound into an Aqueous Medium
-
Preparation: Have the aqueous experimental medium prepared and ready in the reaction vessel.
-
Timing: This step should be performed immediately before the start of the experiment.
-
Procedure: a. Calculate the volume of the BCME stock solution required to achieve the desired final concentration in the aqueous medium. b. Using a calibrated microsyringe, draw the calculated volume of the BCME stock solution. c. Dispense the stock solution directly into the aqueous medium while ensuring adequate mixing to facilitate rapid and uniform dispersion. d. Immediately initiate the experiment.
Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. canada.ca [canada.ca]
- 3. ARCHIVED - this compound and Chloromethyl Methyl Ether - PSL1 - Canada.ca [canada.ca]
- 4. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oregon.gov [oregon.gov]
- 7. nj.gov [nj.gov]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. purolite.com [purolite.com]
- 10. ICSC 0237 - this compound [inchem.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Safe Quenching of Bis(chloromethyl) ether (BCME) Reactions
Disclaimer: Bis(chloromethyl) ether (BCME) is an extremely hazardous and carcinogenic substance. All work with BCME must be conducted in a designated area, within a certified chemical fume hood, and with appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, a flame-resistant lab coat, and full-face protection. The procedures outlined below are intended for use by trained professionals in a controlled laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and approval before undertaking any work with BCME.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard of this compound (BCME)?
A1: this compound is a potent, known human carcinogen, primarily linked to an increased risk of lung cancer.[1][2][3][4][5] It is also acutely toxic upon inhalation, ingestion, or skin contact and is a lachrymator.[5] Due to these significant health risks, exposure must be minimized through strict engineering controls and safe handling practices.
Q2: Can I quench unreacted BCME with water?
A2: While BCME does hydrolyze in water to form formaldehyde (B43269) and hydrochloric acid (HCl), this is not a recommended or reliable method for quenching reaction mixtures.[6][7][8][9] The hydrolysis can be slow in biphasic mixtures and, more importantly, the reaction is reversible. Formaldehyde and HCl can react to reform BCME, especially in the headspace of a container or in the presence of an organic phase.[10][11] Therefore, simple aqueous quenching is insufficient to ensure complete destruction of this hazardous material.
Q3: What are the recommended quenching agents for reactions containing BCME?
A3: The most effective and commonly cited quenching agents for BCME are aqueous solutions of ammonia (B1221849) or other amines, and aqueous solutions of strong bases like sodium hydroxide (B78521).[7][12] These reagents react with BCME to form less hazardous, water-soluble products.
Q4: How do I know when the quenching process is complete?
A4: Due to the high toxicity of BCME, it is crucial to ensure its complete destruction. The disappearance of an organic layer containing BCME upon addition of the aqueous quenching solution can be an initial indicator. However, this is not a definitive confirmation of complete reaction. If possible, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) performed on a carefully taken aliquot of the quenched mixture (after workup) would be the most reliable way to confirm the absence of BCME. Given the hazards, it is often more practical to ensure a significant excess of the quenching agent is used and that the reaction is allowed to proceed for a sufficient duration with vigorous stirring.
Q5: What should I do in case of a spill involving BCME?
A5: In the event of a BCME spill, the area should be immediately evacuated, and access restricted. Do not attempt to clean up a spill unless you are trained and equipped to do so. Your institution's EHS department must be contacted immediately. For small spills, absorbent materials like vermiculite (B1170534) or sand can be used, but the contaminated material must be treated as hazardous waste.[2] The spill area should then be decontaminated with one of the recommended quenching solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Quenching reaction is violently exothermic and difficult to control. | 1. The concentration of the quenching agent is too high.2. The quenching agent is being added too quickly.3. The reaction mixture was not sufficiently cooled prior to quenching. | 1. Use a more dilute quenching solution (e.g., 5-10% aqueous ammonia or sodium hydroxide).2. Add the quenching agent dropwise with vigorous stirring.3. Pre-cool the reaction mixture to 0-5 °C in an ice bath before and during the addition of the quenching agent.[10] |
| Two liquid phases remain after adding the quenching solution and stirring. | 1. Insufficient mixing of the organic and aqueous layers.2. Not enough quenching agent has been added to completely react with the BCME and other components of the organic layer. | 1. Increase the stirring rate to ensure good mixing of the phases.2. Add more of the quenching solution in portions until the organic phase is consumed. |
| A solid precipitate forms during the quench. | 1. The reaction of BCME with ammonia can form hexamethylenetetramine, which may precipitate depending on the concentration and solvent system.[12]2. Salts may be precipitating from the reaction mixture. | 1. Add more water to dissolve the precipitate. Hexamethylenetetramine is water-soluble.2. Ensure the mixture is stirred vigorously to keep solids suspended. The solids can be removed by filtration after the quenching is complete and confirmed. |
| Uncertainty about complete destruction of BCME. | 1. Insufficient amount of quenching agent used.2. Insufficient reaction time. | 1. Always use a significant excess of the quenching agent.2. Allow the quenched mixture to stir for an extended period (e.g., overnight) at room temperature to ensure the reaction goes to completion. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to BCME and its quenching. It is important to note that specific quantitative data for quenching reaction kinetics are not widely available in the literature, and the provided information is based on general chemical principles and available safety documents.
| Parameter | Value | Notes | Reference |
| BCME Hydrolysis Half-life in Water (20°C) | ~38 seconds | This is for pure water and may not reflect the rate in a biphasic reaction mixture. The reaction is reversible. | [8][9] |
| Recommended Ammonia Quenching Solution | 5% NH₃ in 50:50 water/alcohol | The type of alcohol is not specified; isopropanol (B130326) or ethanol (B145695) are common choices for quenching. | [10][11] |
| Recommended Sodium Hydroxide Decontamination Solution | 2-10% NaOH (aqueous) | Often used in combination with an amine and a surfactant for surface decontamination. | |
| Occupational Exposure Limit (OSHA) | 1 ppb | Demonstrates the extreme toxicity of BCME. | [5] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-resistant lab coat, and a full-face shield. Have a blast shield in place.
-
Preparation of Quenching Solution: Prepare a 5% (w/v) solution of ammonia in a 1:1 mixture of water and isopropanol. For example, to prepare 200 mL, carefully add 10 mL of concentrated aqueous ammonia (~28-30%) to 95 mL of water and 100 mL of isopropanol.
-
Cooling: Cool the reaction flask containing the BCME mixture to 0-5 °C using an ice-water bath.
-
Slow Addition: With vigorous stirring, slowly add the ammonia quenching solution to the reaction mixture dropwise via an addition funnel.
-
Temperature Control: Monitor the internal temperature of the reaction. If the temperature rises significantly, pause the addition and allow the mixture to cool before proceeding. The quenching of reactive electrophiles can be exothermic.[10]
-
Observation: Continue adding the quenching solution until any organic phase has been consumed and the mixture appears homogeneous.
-
Excess Quencher and Stirring: Add a significant excess of the quenching solution (e.g., 1.5-2 equivalents relative to the initial amount of BCME and any other electrophiles).
-
Warming and Extended Stirring: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir the mixture vigorously for at least 12 hours (or overnight) to ensure complete destruction of any residual BCME.
-
Work-up: The aqueous mixture can then be worked up as appropriate for the specific reaction products. This typically involves extraction with an organic solvent. The aqueous layer should be treated as hazardous waste.
Protocol 2: Quenching with Aqueous Sodium Hydroxide
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-resistant lab coat, and a full-face shield. Have a blast shield in place. This reaction is a saponification of an ether and can be exothermic.
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Cooling: Cool the reaction flask containing the BCME mixture to 0-5 °C using an ice-water bath.
-
Slow Addition: With vigorous stirring, slowly add the 10% sodium hydroxide solution to the reaction mixture dropwise via an addition funnel.
-
Temperature Control: Carefully monitor the internal temperature. If a significant exotherm is observed, stop the addition and allow the mixture to cool.
-
Observation and Excess Reagent: Continue the addition until the organic phase is consumed. Add a significant excess of the sodium hydroxide solution.
-
Extended Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 24 hours to ensure complete hydrolysis.
-
Neutralization and Work-up: Before work-up, cool the mixture again in an ice bath and carefully neutralize the excess sodium hydroxide with a dilute acid (e.g., 1M HCl). The mixture can then be extracted with an appropriate organic solvent. The aqueous layer must be disposed of as hazardous waste.
Visualizations
Caption: Chemical pathways for quenching this compound.
Caption: Experimental workflow for safely quenching BCME reactions.
Caption: Logical guide for troubleshooting BCME quenching issues.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. canada.ca [canada.ca]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
Managing the rapid hydrolysis of Bis(chloromethyl) ether in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the rapid hydrolysis of bis(chloromethyl) ether (BCME) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BCME) and why is its hydrolysis a concern?
A1: this compound is a highly reactive organic compound used as a chemical intermediate and alkylating agent.[1][2] Its primary concern in experimental work is its extremely rapid hydrolysis in the presence of water or moisture to form hydrochloric acid and formaldehyde, both of which are hazardous.[3][4] This rapid decomposition can interfere with reaction yields, stoichiometry, and pose significant safety risks.[5] BCME itself is also a potent carcinogen.[2]
Q2: How fast does BCME hydrolyze in water?
A2: BCME hydrolyzes very quickly in water. At 20°C, it has a reported half-life of approximately 38 seconds.[3][6] The hydrolysis rate is influenced by pH, being faster in basic conditions and slower in acidic conditions.[7]
Q3: What are the primary safety concerns when working with BCME?
A3: The main safety concerns are its high acute toxicity, carcinogenicity, and the corrosive nature of its hydrolysis byproducts.[2][8] Inhalation of vapors can cause severe respiratory irritation and pulmonary edema.[9] Skin contact can lead to severe burns.[9] Due to its carcinogenic properties, exposure should be minimized to the lowest feasible level.[2]
Q4: How should I store BCME?
A4: BCME should be stored in a cool, dry, well-ventilated area in tightly sealed containers to prevent contact with moisture. It should be kept away from heat, sparks, and open flames. The storage area should be a designated and marked regulated area as per OSHA standards.[2]
Q5: What are the immediate first aid measures in case of exposure?
A5:
-
Inhalation: Immediately move the individual to fresh air and seek medical attention.
-
Skin Contact: Promptly wash the affected area with large amounts of soap and water and remove contaminated clothing.[5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or inconsistent reaction yield | Premature hydrolysis of BCME before it can react with the substrate. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. Use a fresh, unopened bottle of any anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis. 3. Order of addition: Add the BCME slowly to the reaction mixture containing the substrate, rather than the other way around. |
| Formation of unexpected byproducts | Reaction of the substrate or desired product with the hydrolysis products of BCME (formaldehyde and HCl). | 1. Use a non-protic solvent: If the reaction chemistry allows, use a non-protic, anhydrous solvent to minimize hydrolysis. 2. Scavenge HCl: Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to neutralize any generated HCl. 3. Optimize reaction time: Minimize the reaction time to reduce the exposure of reactants and products to potential side reactions. |
| Difficulty in quenching the reaction | Incomplete decomposition of unreacted BCME, posing a safety hazard during workup. | 1. Use an appropriate quenching agent: Add a sufficient amount of an aqueous quenching solution such as saturated sodium bicarbonate, ammonium (B1175870) chloride, or dilute ammonia (B1221849) solution with vigorous stirring.[1] 2. Ensure adequate mixing: BCME may not be fully miscible with the aqueous quenching solution. Ensure vigorous stirring to maximize the interfacial area and promote complete hydrolysis. 3. Test for residual BCME: Before proceeding with full workup, a small, carefully handled aliquot can be tested for the presence of BCME using an appropriate analytical method (see Analytical Methods section). |
| Corrosion of equipment | Generation of hydrochloric acid from BCME hydrolysis. | 1. Use appropriate materials: Ensure that all reaction vessels, stir bars, and transfer lines are made of materials resistant to hydrochloric acid (e.g., glass, PTFE). 2. Neutralize promptly: After the reaction is complete, quench and neutralize the reaction mixture as soon as possible to minimize contact time with acidic conditions. |
Quantitative Data on BCME Hydrolysis
| Parameter | Value | Conditions | Reference |
| Hydrolysis Half-life in Water | ~38 seconds | 20°C | [3][6] |
| Hydrolysis Rate Constant in Water | 0.018 s⁻¹ | 20°C | [1] |
| Vapor Phase Hydrolysis Half-life | ~25 hours | 80% relative humidity at 25°C | [1] |
Experimental Protocols
General Safety and Handling Protocol
-
Regulated Area: All work with BCME must be conducted in a designated regulated area with restricted access.[2]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood with high efficiency particulate air (HEPA) filtration or in a glove box.
-
Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves (e.g., multi-layer laminates like 4H® or Saranex®).
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Lab Coat: A dedicated lab coat for BCME work should be used and decontaminated after use.
-
Respirator: For any non-routine operations where concentrations may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]
-
-
Decontamination: All glassware and equipment that have come into contact with BCME must be decontaminated by rinsing with an appropriate quenching solution (e.g., dilute aqueous ammonia or sodium bicarbonate solution) followed by a standard washing procedure.
-
Waste Disposal: All BCME-contaminated waste (liquid and solid) must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Protocol for Quenching BCME in a Reaction Mixture
This protocol is a general guideline and should be adapted to the specific scale and chemistry of the experiment.
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0-5°C in an ice bath to control the exotherm from the hydrolysis of any unreacted BCME.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution to the reaction mixture. Be aware that gas evolution (CO₂ if using bicarbonate) may occur.
-
Stir Vigorously: Continue to stir the biphasic mixture vigorously for at least 30 minutes to ensure complete hydrolysis of any residual BCME.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent to recover the desired product.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
Analytical Methods for Monitoring BCME Hydrolysis
Monitoring the disappearance of BCME is crucial for ensuring reaction completion and safe handling during workup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for detecting BCME.[3][10] Samples from the reaction mixture can be derivatized to form a more stable compound before injection to improve analysis.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the hydrolysis of BCME in real-time by observing the disappearance of the BCME signal and the appearance of signals from the hydrolysis products or the desired reaction product.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for the qualitative detection of BCME, particularly in the gas phase, by identifying its characteristic absorption bands.[13]
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. canada.ca [canada.ca]
- 4. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. ICSC 0237 - this compound [inchem.org]
- 10. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. airhygiene.com [airhygiene.com]
Preventing peroxide formation in ethers like Bis(chloromethyl) ether
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing, detecting, and managing peroxide formation in ethers, with a particular focus on bis(chloromethyl) ether (BCME).
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation in ethers and why is it a concern?
A1: Ethers, including this compound, can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[1][2][3] This is a significant safety concern because these peroxides are sensitive to shock, heat, friction, and static discharge, which can lead to violent explosions.[4][5] The risk is heightened when ethers are concentrated through distillation or evaporation, as this also concentrates the peroxides.[6][7][8]
Q2: How does peroxide formation occur in ethers like this compound?
A2: Peroxide formation is a free-radical chain reaction initiated by factors like light and heat.[1][9] The process involves three main steps:
-
Initiation: An initiator abstracts a hydrogen atom from the carbon atom adjacent to the ether's oxygen, forming a carbon radical.[1]
-
Propagation: This carbon radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical, continuing the chain reaction.[1]
-
Termination: The reaction ceases when two radicals combine to form a non-radical product.[1]
Q3: What are the best practices for storing this compound to minimize peroxide formation?
A3: Proper storage is critical to inhibit peroxide formation. Key recommendations include:
-
Airtight and Light-Resistant Containers: Store in tightly sealed, air-impermeable containers, preferably made of dark amber glass to protect from light.[4][5][7][10]
-
Cool and Dry Environment: Keep containers in a cool, dry, and well-ventilated area, away from heat sources, sparks, and flames.[11][12][13]
-
Inert Atmosphere: Whenever possible, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[2][10]
-
Use of Inhibitors: Purchase ethers that contain a stabilizer, such as butylated hydroxytoluene (BHT), which scavenges free radicals and slows down peroxide formation.[14][15] Note that some inhibitors require a small amount of oxygen to be effective and storing under a completely inert atmosphere may not be suitable in those cases.[16]
-
Labeling: Clearly label containers with the date received and the date opened to track their age.[4][10]
Q4: How often should I test my this compound for peroxides?
A4: The frequency of testing depends on the class of the peroxide former. For ethers like this compound, which are prone to peroxide formation, it is recommended to test before each use, especially if the container has been opened for an extended period.[6][17] As a general guideline, test opened containers at least every 6 to 12 months.[10] Unopened containers should also be tested periodically, as peroxides can form even in sealed containers.[5]
Q5: What should I do if I find an old container of this compound with visible crystals or a precipitate?
A5: DO NOT OPEN OR MOVE THE CONTAINER. The presence of crystals, a viscous liquid, or a crust-like deposit, especially around the cap, indicates a high and dangerous concentration of peroxides.[7][18] These crystals can detonate from slight mechanical shock or friction, such as twisting the cap.[5][10] Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal by a licensed professional.[8][18][19]
Troubleshooting Guide
Problem: My experiment is giving unexpected results, and I suspect peroxide contamination in my this compound.
| Possible Cause | Troubleshooting Steps |
| Peroxide contamination interfering with the reaction. | 1. Test for Peroxides: Immediately test the ether for the presence of peroxides using one of the methods described in the "Experimental Protocols" section below. 2. Quantify Peroxide Levels: Use semi-quantitative test strips to estimate the peroxide concentration. 3. Purify or Dispose: If peroxides are present at levels above the acceptable limit for your experiment (or above 20 ppm for general safety), the ether must be purified or disposed of as hazardous waste.[4] |
Problem: I need to use peroxide-free this compound for my experiment, but the solvent I have contains peroxides.
| Possible Cause | Troubleshooting Steps |
| The ether has formed peroxides during storage. | 1. Choose a Purification Method: Peroxides can be removed by passing the ether through a column of activated alumina (B75360) or by shaking it with a freshly prepared solution of ferrous sulfate.[16][19] 2. Perform Purification: Follow the detailed protocol for the chosen method. 3. Retest: After purification, re-test the ether to ensure that the peroxides have been successfully removed.[7] 4. Use Immediately: Use the purified ether immediately, as the purification process also removes any inhibitors, making it more susceptible to rapid peroxide formation.[7][19] |
Quantitative Data Summary
The following table summarizes key quantitative data related to peroxide detection and safety limits.
| Parameter | Value/Range | Significance |
| Peroxide Detection Limit (KI Test) | ~0.001% (10 ppm) | A barely discernible yellow color indicates a low but detectable level of peroxides.[17][20] |
| Peroxide Test Strips Range | 0.5 - 100 ppm | Provides a semi-quantitative measure of peroxide concentration.[18] |
| Actionable Peroxide Levels | ||
| < 20-25 ppm | Considered safe for general use.[4][8] | |
| 25 - 100 ppm | Not recommended for distillation or concentration.[8] | |
| > 100 ppm | Avoid handling and contact EHS for immediate disposal.[8][10][18] | |
| Inhibitor Concentration (BHT) | 0.001 – 0.005% | Typical concentration of butylated hydroxytoluene added by manufacturers to inhibit peroxide formation.[17] |
Experimental Protocols
1. Potassium Iodide (KI) Test for Peroxide Detection (Qualitative)
This method provides a rapid qualitative assessment of the presence of peroxides.
-
Materials:
-
10% (w/v) potassium iodide solution (freshly prepared)
-
Glacial acetic acid or dilute hydrochloric acid
-
Starch solution (optional)
-
-
Procedure:
-
In a clean test tube, mix 1-3 mL of the ether to be tested with an equal volume of glacial acetic acid.[2]
-
Add a few drops of a freshly prepared 10% potassium iodide solution and shake the mixture.[1][2]
-
Alternatively, shake 10 mL of the ether with 1 mL of fresh 10% potassium iodide solution and a few drops of hydrochloric acid.[19]
-
Observation: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[20][21]
-
Confirmation (Optional): If the result is faint or uncertain, add a drop of starch solution. A blue or blue-black color confirms the presence of iodine, and therefore peroxides.[19]
-
2. Peroxide Test Strips (Semi-Quantitative)
Commercial test strips offer a convenient and semi-quantitative method for determining peroxide concentration.
-
Materials:
-
Peroxide test strips (e.g., Merckoquant®)
-
-
Procedure:
-
Immerse the test strip into the ether sample for approximately 1 second.
-
Allow the solvent to evaporate from the test strip.
-
For volatile ethers, it may be necessary to breathe on the reaction zone or briefly immerse it in distilled water to provide the necessary moisture for the color reaction to occur.[19]
-
Compare the color of the reaction zone with the color scale provided with the test strips to estimate the peroxide concentration.[19]
-
Visualizations
Caption: Experimental workflow for testing ethers for peroxides.
Caption: Decision-making process for handling potentially peroxidized ethers.
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. westernsydney.edu.au [westernsydney.edu.au]
- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. youtube.com [youtube.com]
- 10. ehs.tcu.edu [ehs.tcu.edu]
- 11. fishersci.dk [fishersci.dk]
- 12. purolite.com [purolite.com]
- 13. Peroxide Formers - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 14. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 15. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 16. uwyo.edu [uwyo.edu]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 19. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 20. wikieducator.org [wikieducator.org]
- 21. ehs.yale.edu [ehs.yale.edu]
Validation & Comparative
A Comparative Guide: Bis(chloromethyl) ether versus Formaldehyde as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking agents are indispensable tools in molecular biology and drug development, enabling the stabilization of transient interactions between macromolecules. This guide provides a detailed comparison of two such agents: the widely used formaldehyde (B43269) and the less common, highly reactive bis(chloromethyl) ether (BCME). While both are effective crosslinkers, their mechanisms, performance characteristics, and safety profiles differ significantly, making the choice of agent critical for experimental success and laboratory safety. This document aims to provide an objective comparison, supported by available data, to inform the selection of the appropriate crosslinking agent for your research needs.
Mechanism of Action
The fundamental difference between formaldehyde and this compound lies in their chemical reactivity and the nature of the crosslinks they form.
Formaldehyde acts as a short-range crosslinker, forming methylene (B1212753) bridges between reactive amino acid side chains and nucleic acid bases. The process is a two-step reaction. Initially, formaldehyde reacts with a primary amine, such as the epsilon-amino group of lysine, to form a Schiff base. This intermediate then reacts with another nearby nucleophile, which can be another protein residue or a DNA/RNA base, to create a stable methylene crosslink. This reaction is reversible, typically by heating.
This compound , on the other hand, is a potent bifunctional alkylating agent.[1][2] It reacts with nucleophilic sites on macromolecules, leading to the formation of stable covalent bonds. In the context of biological samples, BCME is expected to alkylate DNA bases, with a particular reactivity towards the N7 position of guanine.[2] Its two reactive chloromethyl groups allow it to form crosslinks between different molecules. Unlike formaldehyde crosslinks, these alkyl linkages are generally considered irreversible under standard biological conditions. BCME is known to hydrolyze rapidly in aqueous solutions, forming formaldehyde and hydrochloric acid.[3][4]
Performance Comparison
Due to the extreme toxicity of this compound and its limited use in modern biological research, direct comparative studies with formaldehyde are scarce. The following table summarizes the performance characteristics based on the known chemical properties and available data for each agent.
| Feature | This compound (BCME) | Formaldehyde |
| Crosslinking Mechanism | Bifunctional alkylating agent | Methylene bridge formation via Schiff base intermediate |
| Reactivity | Highly reactive, rapid reaction | Moderately reactive, requires minutes to hours |
| Crosslink Length | Short | Very short (~2 Å) |
| Specificity | Reacts with various nucleophiles, potent DNA alkylator | Primarily reacts with primary amines (e.g., lysine) and other nucleophiles |
| Reversibility | Generally considered irreversible | Reversible with heat |
| Cell Permeability | High | High |
| Potential for Artifacts | High potential for DNA damage and non-specific alkylation | Can induce epitope masking and form protein-protein aggregates |
| Applications in Biology | Historically used in industrial applications (e.g., resin manufacturing)[5][6]; limited and discouraged in modern biological research due to toxicity | Widely used in Chromatin Immunoprecipitation (ChIP), crosslinking mass spectrometry, and tissue fixation |
Experimental Protocols
Formaldehyde Crosslinking for Chromatin Immunoprecipitation (ChIP)
This protocol is a standard procedure for crosslinking proteins to DNA in cultured cells.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture dishes.
-
Crosslinking:
-
To the culture medium, add formaldehyde to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
Quenching:
-
Add glycine (B1666218) to a final concentration of 125 mM to quench the crosslinking reaction.
-
Incubate at room temperature for 5 minutes.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and pellet them by centrifugation.
-
-
Downstream Processing: The crosslinked cell pellet is now ready for lysis and chromatin shearing.
-
Reversal of Crosslinks:
-
After immunoprecipitation and washing, elute the protein-DNA complexes.
-
Add NaCl to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to overnight to reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein before DNA purification.
-
This compound Crosslinking (Theoretical Protocol for Biological Samples)
EXTREME CAUTION ADVISED: this compound is a potent carcinogen and should only be handled in a certified chemical fume hood with appropriate personal protective equipment by trained personnel.[3][7] Due to its high reactivity and rapid hydrolysis, any experimental protocol would need to be carefully optimized. The following is a theoretical outline and not a validated protocol.
-
Preparation: All solutions should be prepared fresh. BCME should be handled as a neat compound or in a non-aqueous solvent immediately before use.
-
Cell Preparation: Cells should be washed and resuspended in a buffer that does not contain nucleophiles that could react with BCME.
-
Crosslinking:
-
Add BCME to the cell suspension to a final concentration that would need to be empirically determined (likely in the low millimolar or micromolar range).
-
The reaction time would be very short, likely on the order of seconds to a few minutes, due to its high reactivity and rapid hydrolysis.[8]
-
-
Quenching: The reaction could be quenched by adding a solution containing a high concentration of a nucleophile, such as Tris buffer or a primary amine.
-
Downstream Processing: The crosslinked cells would then be processed similarly to formaldehyde-crosslinked samples.
-
Reversal of Crosslinks: As BCME forms stable alkyl linkages, reversal would likely require chemical methods that could damage the DNA and proteins, making it unsuitable for many downstream applications.
Visualizing the Mechanisms
To better understand the chemical reactions involved, the following diagrams illustrate the crosslinking mechanisms and a typical experimental workflow.
Safety and Handling
The most critical distinction between these two agents is their safety profile.
Formaldehyde is a known carcinogen and a skin, eye, and respiratory irritant. It should be handled in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
This compound is an extremely potent carcinogen with a very high acute toxicity.[3][9] It is classified as a Group 1 carcinogen by the IARC, meaning it is carcinogenic to humans.[1] Due to its high volatility and reactivity, extreme precautions must be taken when handling this chemical. It should only be used in a designated area within a certified chemical fume hood by highly trained personnel. Specialized PPE, including respiratory protection, may be required. Its use in a research setting is strongly discouraged unless absolutely necessary and with stringent safety protocols in place.
Conclusion and Recommendations
For the vast majority of biological crosslinking applications, formaldehyde remains the agent of choice . Its reversible nature, well-characterized reactivity, and extensive use in established protocols like ChIP-seq make it a reliable and effective tool. While it has its own safety concerns that must be respected, they are manageable with standard laboratory safety practices.
This compound, due to its extreme carcinogenicity and high reactivity, is not a recommended alternative to formaldehyde for routine biological crosslinking studies. The potential for irreversible and non-specific damage to biological molecules, coupled with the significant health risks, outweighs any potential benefits in most research scenarios. Its use should be restricted to specialized applications where its unique chemical properties are absolutely required and can be managed under the strictest safety controls.
Researchers seeking alternatives to formaldehyde for specific applications, such as capturing transient interactions or avoiding epitope masking, may consider other commercially available crosslinking agents with varying spacer arm lengths and reactive groups, which offer a safer and more controlled approach.
References
- 1. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. canada.ca [canada.ca]
- 5. This compound and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. purolite.com [purolite.com]
- 8. erpg.aiha.org [erpg.aiha.org]
- 9. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
A Comparative Analysis of the Carcinogenic Properties of Bis(chloromethyl) ether and Chloromethyl methyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenicity of two potent alkylating agents: Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (CMME). Both compounds are recognized as human carcinogens and have been the subject of extensive toxicological research. This document synthesizes key experimental data, outlines methodologies from pivotal studies, and illustrates the underlying mechanisms of their carcinogenic action.
Executive Summary
Both this compound (BCME) and technical-grade Chloromethyl methyl ether (CMME) are classified as known human carcinogens by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the U.S. National Toxicology Program (NTP), and the U.S. Environmental Protection Agency (EPA).[1][2][3][4] The primary route of occupational exposure and the focus of most carcinogenicity studies is inhalation, which is linked to an increased risk of lung cancer, particularly small-cell carcinoma.[2][3]
The carcinogenic potency of these two chloroalkyl ethers is not equal. Experimental evidence consistently demonstrates that BCME is a more potent carcinogen than CMME.[5] It is crucial to note that technical-grade CMME is often contaminated with 1% to 7% BCME, which significantly contributes to its observed carcinogenicity.[3] Both compounds are direct-acting alkylating agents that exert their genotoxic effects by forming DNA adducts, leading to mutations and the initiation of cancer.[5]
Regulatory Classification
| Regulatory Agency | This compound (BCME) Classification | Chloromethyl methyl ether (CMME) Classification |
| IARC | Group 1: Carcinogenic to humans | Group 1: Carcinogenic to humans (technical-grade) |
| NTP | Known to be a human carcinogen | Known to be a human carcinogen (technical-grade) |
| EPA | Group A: Known human carcinogen | Group A: Known human carcinogen |
Quantitative Carcinogenicity Data
The following tables summarize key quantitative data from animal carcinogenicity studies. These studies provide a basis for comparing the potency of BCME and CMME.
Inhalation Carcinogenicity Data
| Species/Strain | Compound | Concentration (ppm) | Exposure Duration | Tumor Incidence | Reference |
| Rat (Sprague-Dawley) | BCME | 0.1 | 6 hours/day, 5 days/week for 10, 20, 40, 60, 80, and 100 exposures | Dose-related increase in respiratory tract tumors (nasal and lung). At 100 exposures, 12/20 rats developed tumors. | [6] |
| Rat (Sprague-Dawley) | BCME | 0.1 | 6 hours/day, 5 days/week for lifetime | 14 lung cancers and 26 nasal cavity cancers in 200 rats. | [6] |
| Mouse | BCME | 1 | 82 days | Increased incidence of pulmonary adenomas (26/47 in exposed vs. 20/49 in controls). | [7] |
| Rat (Sprague-Dawley) | CMME (technical-grade) | 1 | 6 hours/day, 5 days/week for lifetime | 2/100 rats developed malignant respiratory tract tumors (one squamous cell carcinoma of the lung and one esthesioneuroepithelioma). | [1] |
| Hamster | CMME (technical-grade) | 1 | 6 hours/day, 5 days/week for lifetime | 2/100 hamsters developed respiratory tract tumors (one adenocarcinoma of the lung and one squamous papilloma of the trachea). | [1] |
Dermal Carcinogenicity Data
| Species/Strain | Compound | Dose | Application Frequency | Tumor Incidence | Reference |
| Mouse (Female) | BCME | 2 mg in benzene (B151609) | 3 times/week for 325 days | 12/20 mice developed squamous cell carcinomas of the skin. | [8] |
| Mouse (Female) | CMME ("laboratory purified") | 2 mg in benzene | 3 times/week for lifetime | 0/30 mice developed skin tumors. | [8] |
Subcutaneous Injection Carcinogenicity Data
| Species/Strain | Compound | Dose | Application Frequency | Tumor Incidence | Reference |
| Mouse (Female) | CMME ("laboratory purified") | 300 µg | Once a week for lifetime | 10/30 mice developed sarcomas at the injection site. | [7] |
Experimental Protocols
Inhalation Carcinogenicity Study of this compound in Rats
-
Objective: To determine the carcinogenicity of inhaled BCME at low concentrations.
-
Animal Model: Male Sprague-Dawley rats.
-
Exposure Regimen: Whole-body inhalation exposure to 0.1 ppm BCME for 6 hours per day, 5 days per week. One group was exposed for their lifetime, while other groups had limited exposures (10, 20, 40, 60, 80, and 100 exposures) and were then observed for their lifespan.
-
Methodology: BCME vapor was generated and diluted with filtered air to the target concentration, which was monitored continuously. Animals were housed in inhalation chambers with controlled temperature and humidity. A control group was exposed to filtered air only.
-
Endpoint Analysis: Complete necropsy was performed on all animals at the time of death or at the termination of the study. Tissues from the respiratory tract and other major organs were examined histopathologically for the presence of tumors.
-
Reference: [6]
Skin Carcinogenicity Study of this compound in Mice
-
Objective: To evaluate the carcinogenic potential of dermally applied BCME.
-
Animal Model: Female ICR/Ha Swiss mice.
-
Exposure Regimen: A solution of 2 mg BCME in 0.1 mL of benzene was applied to the dorsal skin of the mice three times a week for 325 days.
-
Methodology: The hair on the back of the mice was clipped before the initial application and as needed thereafter. The solution was applied using a pipette. A control group received applications of the solvent (benzene) alone.
-
Endpoint Analysis: The animals were observed for the development of skin tumors (papillomas and carcinomas). The time to first tumor appearance was recorded. Histopathological examination of the skin lesions was performed.
-
Reference: [8]
Mechanism of Carcinogenesis
The primary mechanism of carcinogenicity for both BCME and CMME is their action as potent, direct-acting alkylating agents. They do not require metabolic activation to exert their genotoxic effects.
-
DNA Adduct Formation: BCME and CMME are electrophilic and react directly with nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is a primary target for alkylation.[9]
-
DNA Damage and Failed Repair: The formation of these DNA adducts can lead to miscoding during DNA replication and the formation of DNA cross-links. While cells possess DNA repair mechanisms such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) to correct such damage, high levels of adduct formation can overwhelm these repair systems.[10][11]
-
Somatic Mutations: Unrepaired DNA damage can lead to permanent changes in the DNA sequence (somatic mutations) in critical genes that control cell growth and division, such as the tumor suppressor gene TP53 and oncogenes like KRAS.
-
Uncontrolled Cell Proliferation and Tumorigenesis: The accumulation of mutations in these key genes can disrupt normal cell cycle control, leading to uncontrolled cell proliferation and ultimately, the development of tumors.
Experimental Workflow for Carcinogenicity Assessment
The assessment of the carcinogenic potential of chemicals like BCME and CMME typically follows a structured experimental workflow.
Conclusion
The available evidence strongly supports the classification of both this compound and technical-grade Chloromethyl methyl ether as potent human carcinogens. Quantitative data from animal studies clearly indicate that BCME is a more powerful carcinogen than CMME. The primary mechanism of action for both compounds is direct DNA alkylation, leading to genotoxicity. The presence of BCME as a contaminant in technical-grade CMME is a significant factor in the carcinogenicity observed in studies using this formulation. For researchers and professionals in drug development, stringent safety protocols are imperative when handling these compounds, and the potential for their formation as byproducts in chemical reactions should be carefully considered.
References
- 1. Inhalation carcinogenicity of alpha halo ethers. II. Chronic inhalation studies with chloromethyl methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. epa.gov [epa.gov]
- 5. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canada.ca [canada.ca]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. Molecular Systems and nanoMaterials for Energy and Health - UMR 5819 CEA-CNRS-UGA-Grenoble INP - DNA adducts [symmes.fr]
- 10. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Safer Alternatives for Bis(chloromethyl) Ether in Organic Synthesis
Bis(chloromethyl) ether (BCME) and the related chloromethyl methyl ether (MOM-Cl) are highly effective reagents for the chloromethylation of aromatic compounds and the protection of hydroxyl groups as methoxymethyl (MOM) ethers. However, their utility is overshadowed by their extreme toxicity and potent carcinogenicity, posing significant risks to researchers.[1][2][3] BCME is a regulated human carcinogen, and commercial preparations of MOM-Cl are often contaminated with it.[4][5][6] Furthermore, BCME can form spontaneously in solutions containing formaldehyde (B43269) and hydrogen chloride under acidic conditions.[1][7]
This guide provides a comparative analysis of safer, modern alternatives to BCME and MOM-Cl, focusing on reagents and in situ generation methods that minimize exposure to these hazardous compounds. The comparison includes performance data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most appropriate and safest method for their synthetic needs.
Part 1: Alternatives for Chloromethylation
Chloromethylation, particularly the classic Blanc reaction, involves reacting an aromatic ring with formaldehyde and hydrogen chloride.[8][9] While effective, this method's primary drawback is the potential for in situ formation of carcinogenic BCME.[9] Safer alternatives focus on modified conditions or different reagents to circumvent this issue.
Comparative Data on Chloromethylating Agents
| Reagent/System | Typical Substrates | Catalyst | Key Advantages | Key Disadvantages | Representative Yield |
| Formaldehyde / HCl (Blanc Reaction) | Activated Aromatic Rings | ZnCl₂, AlCl₃, H₂SO₄ | Inexpensive and common reagents.[10] | High risk of BCME formation. [9][11] Side reactions like diarylmethane formation are common.[8] | Substrate Dependent |
| Paraformaldehyde / HCl / Acetic Acid | Substituted Benzenes | Short-chain carboxylic acid (catalytic) | Eliminates the need for strong Lewis acids, reducing effluent.[12] Environmentally friendlier. | Requires careful control of HCl gas addition. | Good to Excellent[12] |
| Chloromethyl Methyl Ether (MOM-Cl) | Aromatic Rings, Styrene Resins | Lewis Acids (e.g., SnCl₄) | Highly reactive.[8] | Potent carcinogen , often contains BCME.[13][14] Requires stringent safety protocols. | Substrate Dependent |
| Aqueous PTC System | Aromatic Hydrocarbons | ZnCl₂ / Acetic Acid / H₂SO₄ / PEG-800 | Uses aqueous media, phase transfer catalyst enhances reaction.[15] | Requires specific catalyst system. | Good to Excellent[15] |
Featured Experimental Protocol: Chloromethylation using a Formaldehyde Precursor and Catalytic Acetic Acid
This method, adapted from an environmentally friendly process, avoids strong Lewis acids and minimizes hazardous waste.[12]
Reaction: Ar-H + (CH₂O)n + HCl(g) --(CH₃COOH, Toluene)--> Ar-CH₂Cl + H₂O
Procedure:
-
To a suitable reactor, charge the aromatic substrate (1.0 eq.) and toluene (B28343) as the solvent.
-
Add a catalytic amount of a low molecular weight carboxylic acid, such as acetic acid (e.g., 0.1 eq.).
-
Add a formaldehyde precursor, such as paraformaldehyde (1.1 eq.).
-
While stirring, purge the mixture with hydrogen chloride gas at a controlled rate at a temperature of 40-60°C.
-
Monitor the reaction progress by GC or TLC. The reaction time can vary depending on the substrate's reactivity.
-
Upon completion, stop the HCl gas flow and purge the reaction mixture with nitrogen gas to remove excess HCl.
-
The resulting solution containing the chloromethylated product can often be used directly in subsequent steps, or worked up by neutralization and extraction.[12]
Part 2: Alternatives for Methoxymethyl (MOM) Protection
The protection of alcohols and phenols as MOM ethers traditionally uses MOM-Cl, which presents significant health risks.[5] Modern alternatives focus on using the much safer dimethoxymethane (B151124) (also known as methylal) or generating the reactive species in situ to avoid handling the pure carcinogen.[14][16]
Comparative Data on Methoxymethylating Agents
| Reagent/System | Typical Substrates | Catalyst/Activator | Key Advantages | Key Disadvantages | Representative Yield |
| Chloromethyl Methyl Ether (MOM-Cl) | Alcohols, Phenols | Hünig's Base (DIPEA), NaH | High reactivity, well-established.[17][18] | Potent carcinogen , often contains BCME.[5][14] | 85-98%[17] |
| Dimethoxymethane (Methylal) | Alcohols, Phenols | P₂O₅, TfOH, p-TsOH, ZrCl₄ | Safe , inexpensive, and readily available.[5][14][16][18] | Requires strong acid catalysts, not suitable for acid-sensitive substrates.[13][16] | 60-90%[5][16] |
| Dimethoxymethane / Acyl Chloride | Alcohols, Phenols | Zinc Salts (e.g., ZnBr₂, Zn(OTf)₂) | Excellent safety profile (in situ generation of MOM-Cl); rapid, scalable, catalytic.[4][14][19] | Ester byproduct is formed. | >95%[4][19] |
| Methoxymethyl Acetate | Alcohols, Phenols | ZnCl₂ | Mild conditions, inexpensive reagents. | Requires a tenfold molar excess of the reagent for best results. | 66-81% |
| MOM-2-pyridylsulfide | Alcohols, Phenols | AgOTf | Mild, neutral conditions; suitable for acid-sensitive substrates.[13] | Requires stoichiometric silver triflate, which is expensive. | 80-97%[13] |
Featured Experimental Protocol 1: MOM Protection using Dimethoxymethane and P₂O₅
This procedure is a safer alternative to using MOM-Cl directly, suitable for substrates that can tolerate acidic conditions.[16][18]
Reaction: R-OH + CH₂(OCH₃)₂ --(P₂O₅, CHCl₃)--> R-OCH₂OCH₃
Procedure:
-
To a solution of the alcohol (1.0 eq.) in anhydrous chloroform, add an excess of dimethoxymethane (e.g., 5-10 eq.).
-
With vigorous stirring, add phosphorus pentoxide (P₂O₅) portion-wise (e.g., 2-4 eq.) at room temperature.
-
Stir the reaction mixture at 25°C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Featured Experimental Protocol 2: In Situ Generation and Use of MOM-Cl
This is a state-of-the-art protocol that generates MOM-Cl from safe precursors immediately before use, drastically reducing exposure risk.[4][19]
Reaction:
-
CH₂(OCH₃)₂ + CH₃COCl --(cat. ZnBr₂)--> CH₃OCH₂Cl + CH₃COOCH₃ (in situ generation)
-
R-OH + CH₃OCH₂Cl --(DIPEA)--> R-OCH₂OCH₃ + DIPEA·HCl
Procedure:
-
Generation of MOM-Cl Solution: In a well-ventilated fume hood, charge a dry flask with dimethoxymethane (1.5 eq.), a solvent such as toluene, and a catalytic amount of anhydrous zinc bromide (ZnBr₂, ~0.01 mol%). Add acetyl chloride (1.5 eq.) dropwise and stir the mixture for 1-4 hours at room temperature. The reaction progress can be monitored by ¹H NMR. This creates a solution of MOM-Cl.[4][19]
-
Protection Reaction: In a separate flask, dissolve the alcohol (1.0 eq.) in a suitable solvent (e.g., toluene or DCM). Cool the solution to 0-5°C.
-
Add the freshly prepared MOM-Cl solution (1.5 eq.) to the alcohol solution.
-
Add N,N-diisopropylethylamine (DIPEA, 1.25 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the cool temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers, extract the aqueous phase with the organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via column chromatography.
Visualized Workflows and Mechanisms
To further clarify the selection and application of these alternatives, the following diagrams illustrate key decision-making processes and experimental workflows.
References
- 1. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 6. canada.ca [canada.ca]
- 7. Sciencemadness Discussion Board - Bis(2-Chloroethyl) Ether - an alternate route - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. synarchive.com [synarchive.com]
- 18. adichemistry.com [adichemistry.com]
- 19. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Validating Bis(chloromethyl) ether Reaction Products: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation and quantification of Bis(chloromethyl) ether (BCME) reaction products. Given that BCME is a known human carcinogen, its detection and the validation of its absence in reaction products are of critical importance.[1][2] This document outlines the primary analytical techniques, presents comparative performance data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.
Challenges in BCME Analysis
This compound is a colorless, volatile liquid that was historically used as a crosslinking agent and in chemical synthesis.[1][3] However, its high carcinogenicity led to a cessation of most industrial production.[1][2] The analysis of BCME is complicated by several factors:
-
High Reactivity: BCME hydrolyzes very rapidly in water to form formaldehyde (B43269) and hydrogen chloride, with a reported half-life of just 38 seconds at 20°C.[3] This instability necessitates analytical methods that either analyze the sample immediately in a non-aqueous environment or stabilize the molecule through derivatization.
-
Volatility: As a volatile organic compound, BCME is amenable to gas chromatography, but sample collection requires specific trapping methods to prevent loss.[3]
-
Toxicity: Extreme caution and specialized handling procedures are required due to its classification as a potent carcinogen.[2][4]
Comparison of Analytical Techniques
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most cited and effective technique for the specific and sensitive detection of BCME.[3][4][5] An alternative approach involves Gas Chromatography with an Electron Capture Detector (GC-ECD), which offers high sensitivity, particularly after derivatization.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is generally less suitable for a volatile and non-polar compound like BCME.[7][8]
The following table summarizes the key performance characteristics of the primary analytical methods.
| Feature | Direct GC-MS | Derivatization GC-ECD | Derivatization GC-MS | LC-MS |
| Principle | Separation of volatile compounds followed by mass-based detection. | Derivatization to a stable, electronegative compound, followed by GC separation and ECD. | Derivatization followed by GC separation and mass-based detection. | Separation of compounds in a liquid phase followed by mass-based detection. |
| Specificity | High (Mass fragmentation pattern provides structural information). | Moderate (Relies on retention time; potential for co-eluting interferences). | High (Combines retention time with mass fragmentation data). | High (Mass data provides specificity). |
| Sensitivity | Good (ppb level).[5] | Excellent (Detection limit of 0.05 ng).[6] | Excellent (ppb level and lower).[4] | Generally higher for large, polar, or unstable compounds, but not optimal for BCME.[7] |
| Sample Prep | Minimal for organic matrices; requires trapping/adsorption from air.[5] | More complex; requires a chemical reaction to form a stable derivative.[6][9] | More complex; involves derivatization step.[4] | Not ideal; BCME is too volatile for typical LC-MS sample preparation and separation.[10][11] |
| Key Advantage | Direct analysis without chemical modification. | Very high sensitivity for halogenated compounds. | High sensitivity and high specificity. | Suited for a broad range of non-volatile or thermally labile compounds.[11][12] |
| Key Limitation | Potential for analyte degradation at high GC inlet temperatures. | Indirect analysis; derivatization efficiency can vary. | Increased sample preparation time and complexity. | Poor retention and performance for highly volatile, small molecules like BCME. |
Experimental Protocols
Protocol 1: GC-MS for the Determination of BCME in Air
This method, adapted from published techniques, is suitable for detecting low levels of BCME in an air matrix.[5]
-
Sample Collection: Draw a known volume of air (e.g., 50 L at 0.5 L/min) through a sorbent tube containing a material like Porapak Q to trap the BCME.[5][6]
-
Sample Preparation (Thermal Desorption):
-
Place the sorbent tube in a thermal desorber connected to the GC-MS inlet.
-
Rapidly heat the tube to release the trapped analytes directly onto the GC column. This minimizes sample handling and potential for analyte loss.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic BCME ions (further details would require specific experimental data not available in the provided search results).
-
-
Validation: Analyze standard samples of known BCME concentrations to create a calibration curve. The presence of BCME in a sample is confirmed by matching the retention time and the mass spectrum with the certified standard.
Protocol 2: Derivatization-GC-ECD/MS for BCME in Air
This protocol is based on the OSHA-validated method and is designed to stabilize BCME for highly sensitive analysis.[4][6][9]
-
Sample Collection:
-
Prepare a derivatizing solution of 16g 2,4,6-Trichlorophenol and 4.4g Sodium Methoxide in 1 Liter of Methanol.[9]
-
Collect the sample by bubbling a known volume of air (e.g., 50 L at 0.5 L/min) through two midget fritted glass bubblers in series, each containing 10 mL of the derivatizing solution.[6][9] BCME reacts to form a stable ether derivative.
-
-
Sample Preparation (Extraction):
-
Combine the solutions from both bubblers.
-
Add 5 mL of water and 2 mL of hexane (B92381) to the solution in a screw-cap vial.
-
Shake vigorously for 5 minutes to extract the derivative into the hexane layer.[4]
-
Allow the layers to separate.
-
-
GC-ECD/MS Analysis:
-
Injection: Inject an aliquot (e.g., 2 µL) of the hexane extract into the GC.
-
Gas Chromatograph: Use a column appropriate for the derivative.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to the trichlorophenyl derivative. Alternatively, a Mass Spectrometer can be used for definitive confirmation.
-
-
Quantification: Prepare standards by adding known amounts of BCME to the derivatizing reagent and follow the same extraction and analysis procedure.[4] Construct a calibration curve to quantify the amount of BCME in the original sample.
Visualizing the Workflow and Logic
To better illustrate the analytical processes, the following diagrams were generated using the DOT language.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 3. canada.ca [canada.ca]
- 4. datapdf.com [datapdf.com]
- 5. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method [keikaventures.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 9. This compound | Occupational Safety and Health Administration [osha.gov]
- 10. gentechscientific.com [gentechscientific.com]
- 11. emerypharma.com [emerypharma.com]
- 12. conquerscientific.com [conquerscientific.com]
Performance of Analytical Columns for Bis(chloromethyl) ether Gas Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of bis(chloromethyl) ether (BCME), a potent carcinogen, is of paramount importance in environmental monitoring, occupational safety, and pharmaceutical process control. Gas chromatography (GC) is the analytical technique of choice for this volatile and reactive compound. The selection of an appropriate analytical column is critical to achieving the required sensitivity, selectivity, and resolution. This guide provides an objective comparison of the performance of different capillary GC columns for the analysis of BCME, supported by experimental data derived from the analysis of analogous polar volatile organic compounds (VOCs).
Challenges in BCME Analysis
This compound is a challenging analyte due to its high reactivity, thermal lability, and susceptibility to hydrolysis. These characteristics demand a highly inert GC system and an analytical column that minimizes analyte interaction and degradation, ensuring accurate and reproducible results.
Comparative Performance of GC Columns
The selection of the stationary phase is the most critical factor in optimizing the separation of BCME from potential interferences. Given the polar nature of BCME, mid-polarity to polar stationary phases are generally preferred. This guide compares the performance of three types of capillary columns: a standard non-polar column, a mid-polarity "624" type column, and a specialized column for volatile organic compounds.
Disclaimer: Direct comparative performance data for this compound on a wide range of modern capillary columns is limited in publicly available literature. The following data is extrapolated from studies on polar volatile organic compounds (VOCs), including chlorinated ethers, which exhibit similar chromatographic behavior. These comparisons provide a strong indication of the expected performance for BCME analysis.
Table 1: Performance Comparison of GC Columns for Polar Volatile Organic Compound Analysis
| Performance Metric | Non-Polar Column (e.g., 5% Phenyl Polysiloxane) | Mid-Polarity Column (e.g., 6% Cyanopropylphenyl Polysiloxane - "624" type) | Specialized VOC Column (e.g., Volatile Mass Spec - VMS type) |
| Selectivity | Primarily boiling point-based separation. | Enhanced for polar and polarizable analytes.[1] | Optimized selectivity for a broad range of VOCs, including polar compounds.[2] |
| Peak Shape for Polar Analytes | Potential for peak tailing due to secondary interactions. | Good peak symmetry for polar compounds.[3] | Excellent peak symmetry, minimizing tailing for active and polar analytes.[2] |
| Resolution of Polar VOCs | May exhibit co-elution of polar and non-polar compounds with similar boiling points.[1] | Improved resolution for early-eluting and polar VOCs.[1] | Superior separation of difficult-to-resolve polar and co-eluting compounds.[2] |
| Retention of Volatiles | Lower retention for very volatile compounds.[1] | Increased retention for highly volatile compounds.[1] | Optimized retention for a wide range of volatiles, preventing co-elution with the solvent.[2] |
| Sensitivity (LOD/LOQ) | Generally good, but can be limited by peak tailing for polar analytes. | Improved sensitivity for polar compounds due to better peak shape. | High sensitivity due to excellent peak shape and low column bleed.[2] |
| Column Bleed | Low to moderate. | Moderate, with maximum temperatures typically around 240-260 °C.[4][5] | Very low bleed, making it highly suitable for GC-MS applications.[2] |
Experimental Protocols
The following experimental protocols are based on established methods for the analysis of volatile organic compounds, such as U.S. EPA Method 8260, and are adaptable for the analysis of this compound.[6]
Sample Preparation: Purge and Trap
-
Sample Collection: Collect aqueous samples in 40 mL vials with zero headspace. For air sampling, draw a known volume of air through a sorbent tube (e.g., Tenax® or a multi-sorbent bed).
-
Purging: Transfer a 5 mL aliquot of the aqueous sample to a purge tube. For sorbent tubes, place the tube in a thermal desorber.
-
Purge Gas: Use an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes to purge the volatile compounds from the sample matrix onto an analytical trap.
-
Trap: A multi-sorbent trap (e.g., Tenax®/silica gel/carbon molecular sieve) is recommended to efficiently trap a wide range of volatile compounds.
-
Desorption: Rapidly heat the trap to desorb the analytes onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Injector: Split/splitless injector, operated in splitless mode for maximum sensitivity. Injector temperature: 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 100 °C.
-
Ramp 2: 20 °C/min to 220 °C, hold for 2 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis of BCME (m/z 79, 81, 49) to enhance sensitivity and selectivity. Full scan mode (e.g., m/z 35-300) can be used for screening purposes.
-
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of this compound by purge and trap GC-MS.
Caption: Workflow for this compound Analysis by GC-MS.
Conclusion
The selection of an appropriate analytical column is a critical determinant of the success of this compound analysis by gas chromatography. While non-polar columns can be used, mid-polarity columns, such as the "624" type, and specialized VOC columns offer superior performance in terms of selectivity, peak shape, and resolution for polar and reactive compounds like BCME. The enhanced performance of these columns leads to improved sensitivity and more reliable quantification. For high-sensitivity applications, particularly with mass spectrometric detection, a low-bleed, mid-polarity, or specialized VOC column is highly recommended. The provided experimental protocols and workflow offer a robust starting point for the development and optimization of analytical methods for this important and challenging analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize Analysis of Polar and Coeluting VOCs in Whole Air Canister Samples Using an Rtx-VMS GC Column [restek.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. restek.com [restek.com]
- 5. agilent.com [agilent.com]
- 6. Zebron ZB-624 Gas Chromatography (GC) Columns: Phenomenex [phenomenex.com]
A Comparative Guide to Derivatizing Reagents for Bis(chloromethyl) Ether (BCME) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of bis(chloromethyl) ether (BCME), a potent carcinogen, is of paramount importance in environmental and occupational safety monitoring. Due to its high reactivity and rapid hydrolysis, direct analysis of BCME is challenging.[1] Derivatization is a critical step to stabilize the molecule and enhance its detectability, primarily through gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS).
This guide provides a comprehensive overview of the most established derivatizing reagent for BCME detection, 2,4,6-trichlorophenol (B30397) in the presence of a sodium methoxide (B1231860) catalyst. Due to the extreme toxicity of BCME, research into a wide array of alternative derivatization agents is limited. Therefore, this document will focus on the well-validated 2,4,6-trichlorophenol method, presenting its performance data and detailed experimental protocol. Additionally, we will discuss the theoretical application of other common derivatization strategies, outlining their potential advantages and challenges for BCME analysis.
Established Derivatization Method: 2,4,6-Trichlorophenol
The most widely accepted and utilized method for the derivatization of BCME involves its reaction with the sodium salt of 2,4,6-trichlorophenol in a methanolic solution. This reaction yields a stable derivative that is highly responsive to electron capture detection, allowing for sensitive quantification at trace levels.[2][3]
Performance Data
The following table summarizes the performance characteristics of the 2,4,6-trichlorophenol derivatization method for BCME detection using GC/ECD.
| Parameter | Value | Notes |
| Analyte | This compound (BCME) | |
| Derivatizing Reagent | 2,4,6-Trichlorophenol / Sodium Methoxide in Methanol | Forms a stable ether derivative. |
| Analytical Method | Gas Chromatography/Electron Capture Detection (GC/ECD) | Highly sensitive to the chlorinated derivative. |
| Detection Limit | 0.05 ng per injection | Varies slightly depending on the specific instrument.[3][4] |
| Working Range | Starts from 0.5 ppb in a 50 L air sample | The upper range is dependent on the collection solution's capacity.[3] |
| Recovery | > 87% after 14 days of storage at ambient temperature | The derivative is stable in the collection medium.[4] |
| Overall Procedure Precision | Within 25% at the 95% confidence interval | Meets the required criteria for workplace monitoring.[3] |
Experimental Protocol: BCME Derivatization with 2,4,6-Trichlorophenol
This protocol is based on established methods for the collection and derivatization of airborne BCME.[2][3]
Preparation of the Derivatizing Reagent
-
Dissolve 16 grams of 2,4,6-trichlorophenol and 4.4 grams of sodium methoxide in 1 liter of methanol.
-
Store the solution in a dark, tightly sealed container. The reagent is stable for several weeks.
Sample Collection
-
Use two midget fritted glass bubblers (impingers) connected in series.
-
Add 10 mL of the derivatizing solution to each bubbler.
-
Draw a known volume of air (e.g., 50 L) through the bubblers at a flow rate of 0.5 L/min. BCME in the air will react with the reagent in the impingers to form the stable derivative.
Sample Preparation and Derivatization
-
Combine the solutions from both impingers.
-
For calibration standards, add known amounts of a BCME standard solution in hexane (B92381) to 10 mL of the derivatizing reagent.
-
Loosely cap the vials containing the samples and standards and heat them on a steam bath for 5 minutes to ensure the derivatization reaction goes to completion.
-
After cooling, add 5 mL of water and 2 mL of hexane to each vial.
-
Shake the vials vigorously for 5 minutes to extract the derivative into the hexane layer.
-
Allow the layers to separate.
GC/ECD Analysis
-
Gas Chromatograph: Equipped with an electron capture detector.
-
Column: A glass column (e.g., 6 ft, 1/4 in. OD) packed with a suitable stationary phase (e.g., 0.1% QF-1 and 0.1% OV-17 on 100/120 mesh textured glass beads) is recommended.[2]
-
Carrier Gas: Prepurified nitrogen at a flow rate of 30 mL/min.[2]
-
Temperatures:
-
Injection Volume: 2-5 µL of the hexane extract.
Experimental Workflow
Caption: Experimental workflow for BCME derivatization and analysis.
Potential Alternative Derivatization Strategies
While the 2,4,6-trichlorophenol method is well-established, other derivatization chemistries are theoretically possible, though not commonly applied to BCME. These are discussed below based on general principles of derivatization for gas chromatography.
Silylation
-
Reagents: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to increase the volatility of polar analytes by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group.
-
Theoretical Application to BCME: BCME itself does not have active hydrogens. However, its rapid hydrolysis in the presence of water to form formaldehyde (B43269) and HCl presents a challenge. Silylation is highly sensitive to moisture, and the presence of water would consume the reagent and lead to incomplete derivatization. Therefore, a strictly anhydrous sampling and reaction environment would be necessary, which is difficult to achieve for air monitoring.
Acylation
-
Reagents: Acylating agents, such as anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) or acyl halides, react with hydroxyl, thiol, and amino groups.
-
Theoretical Application to BCME: Similar to silylation, acylation targets active hydrogens, which BCME lacks. The hydrolysis products could potentially be derivatized, but this would be an indirect measurement and may not be specific to BCME. Furthermore, the acidic byproducts of many acylation reactions could pose issues for the chromatographic system.
Alkylation
-
Reagents: Alkylation introduces an alkyl group. The established 2,4,6-trichlorophenol method is, in fact, a form of alkylation, where the BCME molecule alkylates the phenoxide.
-
Theoretical Application of Other Alkylating Agents: Other nucleophiles could potentially be used to react with the highly electrophilic chloromethyl groups of BCME. For instance, thiols or amines could form stable derivatives. However, the selection of such a reagent would require careful consideration of several factors:
-
Reactivity: The reagent must be sufficiently nucleophilic to react quickly and completely with BCME under sampling conditions.
-
Derivative Properties: The resulting derivative must be volatile, thermally stable, and produce a strong signal with the chosen detector (e.g., ECD for halogenated reagents, or a nitrogen-phosphorus detector for nitrogen-containing reagents).
-
Specificity and Interferences: The reagent should not react with other common components in the air matrix, and the resulting derivative should be chromatographically separable from potential interferences.
-
Conclusion
For the detection of the highly toxic and carcinogenic compound BCME, the derivatization with 2,4,6-trichlorophenol and sodium methoxide followed by GC/ECD analysis remains the most reliable and well-documented method. Its high sensitivity, stability of the derivative, and validated performance make it the standard choice for occupational and environmental monitoring. While other derivatization techniques like silylation and acylation are common in gas chromatography, their direct applicability to BCME is limited by the molecule's structure and reactivity, particularly its rapid hydrolysis. Future research into alternative derivatizing agents for BCME would need to address the challenges of reaction efficiency in potentially humid air samples and ensure the formation of a stable, readily detectable derivative. However, given the established success and safety record of the 2,4,6-trichlorophenol method, it is likely to remain the preferred approach for the foreseeable future.
References
Safety Operating Guide
Proper Disposal of Bis(chloromethyl) ether: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: Bis(chloromethyl) ether (BCME) is a highly toxic, flammable, and carcinogenic substance.[1][2][3][4] All handling and disposal procedures must be conducted with extreme caution in a designated, regulated area, adhering to all institutional and governmental regulations.[1][5] Exposure can occur through inhalation, skin contact, or ingestion and may cause severe irritation to the skin, eyes, and respiratory tract.[1][3] It is classified as a known human carcinogen, with chronic exposure linked to an increased risk of lung cancer.[1][2][4][5][6]
Regulatory and Safety Data Overview
All quantitative data regarding exposure limits and reportable quantities for this compound are summarized below. Due to its carcinogenic nature, it is recommended to keep exposure to the lowest feasible concentration.[1][5]
| Parameter | Value | Agency/Organization |
| OSHA Permissible Exposure Limit (PEL) | No specific limit; regulated under the OSHA 13 Carcinogens Standard (29 CFR 1910.1003) | OSHA |
| ACGIH Threshold Limit Value (TLV) | 0.001 ppm (8-hour TWA) | ACGIH |
| NIOSH Recommended Exposure Limit (REL) | Lowest feasible concentration | NIOSH |
| EPA Reportable Quantity | 10 pounds | EPA |
Pre-Disposal and Handling Protocols
Before beginning any disposal-related activities, ensure all safety measures are in place.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[1]
-
Hand Protection: Use protective gloves made of multi-layer materials (e.g., 4H, Saranex).[7]
-
Eye Protection: Wear approved safety goggles or a face shield.[7]
-
Skin and Body Protection: Wear protective work clothing. Contaminated clothing should be removed immediately and laundered by trained personnel.[5][7]
Handling and Storage:
-
All operations involving BCME should be conducted within a regulated, marked area and preferably inside a glove box or a certified chemical fume hood to minimize exposure.[5][7]
-
Store BCME in tightly sealed containers in a cool, well-ventilated area away from sunlight, heat, and ignition sources.[1][7][8]
-
Avoid contact with water, moist air, strong acids, and oxidizing agents, as it reacts to form corrosive and toxic byproducts like formaldehyde (B43269) and hydrogen chloride.[1][8][9]
-
Use non-sparking tools and ensure containers are properly grounded and bonded during transfer.[1]
Spill Neutralization and Cleanup Protocol
In the event of a spill, immediate and decisive action is critical.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and secure all entrances.[1]
-
Eliminate Ignition Sources: Extinguish all flames, turn off equipment, and eliminate any potential sparks.[1][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Absorption:
-
Collection: Carefully collect the absorbent material and place it into a designated, sealable, and properly labeled container for hazardous waste.[1][7][10]
-
Decontamination:
-
Final Disposal: The sealed container with the absorbed BCME is now considered acute hazardous waste and must be disposed of according to the procedures outlined below.
Disposal Procedures
This compound and any materials contaminated with it are classified as acute hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12]
Step-by-Step Disposal Plan:
-
Waste Identification: All items contaminated with BCME, including empty containers, PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation and Containment:
-
Place all BCME waste into durable, leak-proof containers.
-
Label the containers clearly as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., Flammable, Toxic, Carcinogen).
-
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal:
-
The ultimate disposal of BCME waste must be handled by a licensed hazardous waste disposal facility.[11]
-
The preferred method of disposal is incineration at a permitted facility.[11]
-
It is crucial to contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations and regulations in your area.[1]
-
Disposal Workflow
References
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. REGULATIONS AND GUIDELINES - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. purolite.com [purolite.com]
- 8. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. canada.ca [canada.ca]
- 10. agilent.com [agilent.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Bis(chloromethyl) ether
For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling highly hazardous materials. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Bis(chloromethyl) ether (BCME), a potent carcinogen.
This compound (BCME) is a colorless, volatile liquid with a suffocating odor, recognized as a significant workplace hazard.[1][2] It is classified as a human carcinogen by multiple regulatory agencies, with chronic exposure linked to an increased risk of lung cancer.[1][2][3][4] Due to its high toxicity, flammability, and reactivity with water, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment.[2][3][5] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to guide you in the safe handling of BCME.
Immediate Safety Concerns and Hazard Summary
BCME poses severe health risks through inhalation, skin absorption, and ingestion.[6] It is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[3][4] A critical and dangerous characteristic of BCME is its reaction with water or moist air to form hydrochloric acid and formaldehyde, both of which are toxic and corrosive.[2][3]
| Hazard | Description | Sources |
| Carcinogenicity | Confirmed human carcinogen, primarily causing lung cancer. | [1][2][3][7] |
| Acute Toxicity | Can cause lethal poisoning if inhaled. Harmful if it comes into contact with skin or is swallowed. | [5] |
| Corrosivity | Causes severe skin burns and eye damage. Irritating to the respiratory system. | [3][5][6] |
| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air. | [3][5][8] |
| Reactivity | Reacts with water, moist air, and heat to produce toxic and corrosive fumes of hydrochloric acid and formaldehyde. | [2][3][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent exposure to BCME. Always inspect PPE for integrity before each use.
| PPE Category | Specification | Rationale | Sources |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece is recommended where the potential for exposure exists. For any detectable concentration, a self-contained breathing apparatus (SCBA) with a full facepiece is advised. | To prevent inhalation of carcinogenic and corrosive vapors. | [3][6][10] |
| Hand Protection | Use protective gloves made of multi-layer materials such as 4H or Saranex. Double gloving is recommended. | To prevent skin contact with this corrosive and absorbable chemical. | [5][11] |
| Eye Protection | Chemical safety goggles or a face shield in combination with breathing protection should be worn. | To protect eyes from splashes and corrosive vapors. | [5][6][12] |
| Protective Clothing | Wear a fully fastened laboratory coat, disposable jumpsuit, or other protective clothing made from material that cannot be permeated or degraded by BCME. | To prevent skin contact and contamination of personal clothing. | [2][3][12][13] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All work with BCME must be conducted in a designated, well-marked area with restricted access.[2][3] Adherence to these steps is mandatory for all personnel.
1. Preparation and Pre-Handling:
-
Ensure an approved Animal Use Protocol is in place if working with animals.[13]
-
Verify that emergency eyewash stations and safety showers are readily accessible and functional.[3][14]
-
Prepare all necessary equipment and reagents before handling BCME to minimize time spent in the designated area.
-
Cover work surfaces with absorbent, plastic-backed paper or trays made of stainless steel or plastic.[12]
2. Handling Procedure:
-
All operations involving BCME must be performed within a certified chemical fume hood or a glove box to minimize vapor exposure.[12][13][15]
-
Use mechanical pipetting aids for all pipetting procedures; mouth pipetting is strictly prohibited.[12][16]
-
Keep containers of BCME tightly sealed when not in use.[17]
-
Transport BCME in unbreakable, sealed secondary containers.[11]
3. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces. A recommended decontamination solution is an aqueous mixture of a basic organic amine (like a tertiary amine), a nonionic surfactant, and an alkali-metal hydroxide.[18]
-
Wipe down contaminated benches first with cold water, followed by hot water and detergent.[16]
-
Remove and dispose of contaminated disposable PPE as hazardous waste.
-
Thoroughly wash hands and forearms with soap and water after work and before leaving the laboratory.[3][16]
Emergency and Spill Response
In the event of a spill or exposure, immediate and decisive action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with large amounts of soap and water for at least 15-30 minutes and seek immediate medical attention. Remove contaminated clothing.[3][19] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |
| Inhalation | Move the individual to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][19] |
| Spill | Evacuate all personnel from the area. Eliminate all ignition sources.[3][5] Clean-up should only be performed by trained personnel wearing appropriate PPE. Absorb the spill with non-combustible material like vermiculite, dry sand, or earth and place it in a sealed container for disposal.[3][5][17] Ventilate the area and wash the spill site after clean-up is complete.[3] |
Disposal Plan: Ensuring Environmental and Personnel Safety
All materials contaminated with BCME are considered acute hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Segregate all BCME-contaminated waste, including disposable PPE, absorbent materials, and empty containers, from other laboratory waste.
-
Waste Collection: Collect contaminated materials in clearly labeled, sealed, and non-reactive containers.
-
Disposal Method: Do not dispose of BCME down the drain or in regular trash.[3][16] The preferred method of disposal is incineration by a licensed hazardous waste disposal company.[20] Contact your institution's environmental health and safety department for specific disposal procedures.[3]
Safe Handling Workflow for this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. nj.gov [nj.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. purolite.com [purolite.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether [cdc.gov]
- 7. This compound | Occupational Safety and Health Administration [osha.gov]
- 8. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. jefferson.edu [jefferson.edu]
- 13. Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 17. agilent.com [agilent.com]
- 18. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 19. scribd.com [scribd.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
